molecular formula C6H3ClN2O7S B11958201 4-Chloro-2,6-dinitrobenzenesulfonic acid CAS No. 54730-00-6

4-Chloro-2,6-dinitrobenzenesulfonic acid

Número de catálogo: B11958201
Número CAS: 54730-00-6
Peso molecular: 282.62 g/mol
Clave InChI: ZASUMZAIIASPCF-UHFFFAOYSA-N
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Descripción

4-Chloro-2,6-dinitrobenzenesulfonic acid is a useful research compound. Its molecular formula is C6H3ClN2O7S and its molecular weight is 282.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2,6-dinitrobenzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,6-dinitrobenzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

54730-00-6

Fórmula molecular

C6H3ClN2O7S

Peso molecular

282.62 g/mol

Nombre IUPAC

4-chloro-2,6-dinitrobenzenesulfonic acid

InChI

InChI=1S/C6H3ClN2O7S/c7-3-1-4(8(10)11)6(17(14,15)16)5(2-3)9(12)13/h1-2H,(H,14,15,16)

Clave InChI

ZASUMZAIIASPCF-UHFFFAOYSA-N

SMILES canónico

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])Cl

Origen del producto

United States
Foundational & Exploratory

What is the pKa of 4-Chloro-2,6-dinitrobenzenesulfonic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: April 2026

The Physicochemical Profile and pKa Determination of 4-Chloro-2,6-dinitrobenzenesulfonic Acid

Executive Summary

In the realm of physical organic chemistry and drug development, the acidity of a compound dictates its reactivity, solubility, and interaction with biological targets. 4-Chloro-2,6-dinitrobenzenesulfonic acid (CAS: 54730-00-6) is an extensively substituted aromatic compound recognized for its extreme acidity. In aqueous solution, its pKa is predicted to be -2.50 ± 0.50 [1]. Because this value falls well below the pKa of the hydronium ion ( H3​O+ , pKa ≈ -1.74), the compound acts as an ultra-strong acid that fully dissociates in water. This whitepaper deconstructs the structural causality behind its extreme acidity and outlines a self-validating spectrophotometric protocol required to measure the pKa of such super-acidic species.

Part 1: Molecular Architecture & Electronic Causality

The extreme acidity of 4-chloro-2,6-dinitrobenzenesulfonic acid cannot be understood without analyzing the synergistic electronic effects stabilizing its conjugate base (the sulfonate anion).

When the sulfonic acid group ( −SO3​H ) donates a proton, it leaves behind a negative charge. According to established principles of physical organic chemistry, the stability of this resulting anion directly determines the strength of the parent acid. In this molecule, the benzene ring is heavily functionalized with electron-withdrawing groups:

  • 2,6-Dinitro Groups ( −NO2​ ) : Positioned ortho to the sulfonate group, these functional groups exert powerful inductive ( −I ) and mesomeric ( −M ) electron-withdrawing effects. They pull electron density away from the sulfonate anion, delocalizing the negative charge across the aromatic system and into the oxygen atoms of the nitro groups.

  • 4-Chloro Group ( −Cl ) : Positioned para to the sulfonate group, the halogen exerts a strong inductive ( −I ) pull through the sigma-bond framework, further depleting electron density from the ring.

This massive withdrawal of electron density creates a highly stabilized, low-energy conjugate base, driving the equilibrium entirely toward dissociation and resulting in a pKa of approximately -2.50[1].

ElectronicEffects Acid 4-Chloro-2,6-dinitrobenzenesulfonic acid (Undissociated) Base 4-Chloro-2,6-dinitrobenzenesulfonate (Conjugate Base) Acid->Base H2O Dissociation Nitro 2,6-Nitro Groups (-I, -M Effects) Base->Nitro Electron Withdrawal Chloro 4-Chloro Group (-I Effect) Base->Chloro Electron Withdrawal Stabilization Synergistic Charge Delocalization (pKa ~ -2.50) Nitro->Stabilization Chloro->Stabilization

Fig 1: Electronic effects stabilizing the sulfonate conjugate base.

Part 2: Quantitative Physicochemical Data

The table below summarizes the core physicochemical properties of 4-chloro-2,6-dinitrobenzenesulfonic acid, serving as a reference for formulation and synthetic design[2],[1].

PropertyValue
Chemical Name 4-Chloro-2,6-dinitrobenzene-1-sulfonic acid
CAS Registry Number 54730-00-6
Molecular Formula C6​H3​ClN2​O7​S
Molecular Weight 282.62 g/mol
Density (Predicted) 1.911 ± 0.06 g/cm³
pKa (Predicted) -2.50 ± 0.50

Part 3: The Analytical Challenge: Overcoming the Leveling Effect

A critical challenge in characterizing 4-chloro-2,6-dinitrobenzenesulfonic acid is the experimental verification of its pKa. Standard aqueous titration using a glass pH electrode is fundamentally flawed for this compound due to the leveling effect of water .

In aqueous media, no acid stronger than the hydronium ion ( H3​O+ ) can exist intact; the solvent acts as a base and completely accepts the proton. Consequently, traditional pH measurements cannot distinguish between the acidity of 4-chloro-2,6-dinitrobenzenesulfonic acid (pKa ~ -2.5) and other strong mineral acids. To bypass this, researchers must utilize the Hammett Acidity Function ( H0​ ) , which relies on spectrophotometric measurements of weak base indicators in non-aqueous or highly concentrated acidic media[3],[4].

Part 4: Self-Validating Experimental Protocol: UV-Vis pKa Determination

To accurately determine the pKa, we employ a UV-Vis spectrophotometric workflow using Hammett indicators. This protocol is designed as a self-validating system : the integrity of the data is internally proven by the presence of an isosbestic point, ensuring the absence of side reactions.

Step-by-Step Methodology
  • Solvent and Indicator Selection : Select an anhydrous solvent (e.g., pure acetonitrile) to prevent the leveling effect. Choose a Hammett indicator (a weak organic base, B ) with a known pKBH+​ closely matching the expected pKa of the target acid (e.g., a substituted nitroaniline with a pKBH+​ around -2.0)[3].

  • Serial Dilution Preparation : Prepare a stock solution of 4-chloro-2,6-dinitrobenzenesulfonic acid. Create a series of 10 dilutions with precisely known concentrations, maintaining a constant, trace concentration of the chosen indicator ( <10−4M )[3].

  • Spectrophotometric Measurement : Record the UV-Vis absorption spectra for each solution. Identify the wavelength of maximum absorbance ( λmax​ ) for both the unprotonated indicator ( B ) and its protonated conjugate acid ( BH+ )[4].

  • Internal Validation (The Isosbestic Point) : Overlay the spectra. Crucial Causality Check : All spectral curves must intersect at a single, sharp isosbestic point. If this point is present, it mathematically validates that the system exists strictly as a two-state equilibrium ( B⇌BH+ ) and that the acid is not degrading the indicator.

  • Data Analysis & Hammett Calculation : Calculate the ionization ratio ( [BH+]/[B] ) from the absorbance data. Apply the Hammett equation:

    H0​=pKBH+​−log([BH+]/[B]) [4]. Extrapolate the data to infinite dilution to determine the thermodynamic pKa of the sulfonic acid.

Workflow S1 1. Indicator Selection (Hammett Base: e.g., Nitroaniline) S2 2. Solution Preparation (Serial Dilutions in Anhydrous Solvent) S1->S2 S3 3. UV-Vis Spectroscopy (Measure [B]/[BH+] Ratio) S2->S3 S4 4. Isosbestic Point Validation (Confirms Two-State Equilibrium) S3->S4 S5 5. Hammett Acidity Calculation (H0 = pK_BH+ - log([BH+]/[B])) S4->S5

Fig 2: UV-Vis spectrophotometric workflow for pKa determination.

Part 5: Applications in Advanced Synthesis

Beyond its theoretical interest, the extreme acidity and highly activated aromatic ring of 4-chloro-2,6-dinitrobenzenesulfonic acid make it a valuable intermediate in organic synthesis. Because the chloro group is highly activated toward nucleophilic aromatic substitution ( SN​Ar ) by the two adjacent nitro groups, it is utilized as a precursor in the synthesis of complex anilines. For instance, classical preparative organic chemistry protocols utilize 4-chloro-2,6-dinitrobenzenesulfonic acid as a direct intermediate in the high-yield synthesis of 1-amino-2,6-dinitrobenzenesulfonic acid and 2,6-dinitroaniline[5],[6].

References

Sources

Advanced Physicochemical Profiling and Synthetic Utility of 4-Chloro-2,6-dinitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, highly functionalized aromatic building blocks are critical for constructing complex molecular architectures. 4-Chloro-2,6-dinitrobenzenesulfonic acid (and its closely related structural isomers) serves as a powerful intermediate, primarily leveraged in nucleophilic aromatic substitution (SNAr) reactions and the synthesis of highly substituted anilines[1]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural nuances, and a self-validating experimental workflow for its application in synthetic chemistry.

Physicochemical Properties & Electronic Profiling

The physical and chemical behavior of 4-chloro-2,6-dinitrobenzenesulfonic acid is dictated by the extreme electron-withdrawing nature of its substituents. The synergistic pull of two nitro groups and a sulfonic acid moiety severely depletes the electron density of the aromatic ring, rendering the molecule highly acidic and highly susceptible to nucleophilic attack.

Quantitative Data Summary
PropertyValueSource / Methodology
CAS Number 54730-00-6Chemical Registry[2]
Molecular Formula C6H3ClN2O7SStandard Nomenclature[3]
Molecular Weight 282.62 g/mol Calculated[2]
Density 1.911 ± 0.06 g/cm³Predicted / Empirical[2]
pKa -2.50 ± 0.50Predicted[2]
Physical State Solid (Typically pale yellow)Empirical Observation

Electronic Causality: The predicted pKa of -2.50 classifies this compound as a super-acidic organic molecule[2]. This is caused by the profound stabilization of the sulfonate anion via inductive electron withdrawal from the ortho-nitro groups and the para-chloro group.

Structural Isomerism and Nomenclature Nuances

A critical challenge for researchers procuring this chemical is legacy nomenclature. In modern registries, CAS 54730-00-6 specifically refers to 4-chloro-2,6-dinitrobenzenesulfonic acid [2]. However, in seminal synthetic literature—most notably the Weygand/Hilgetag Preparative Organic Chemistry protocols—the intermediate used to synthesize 2,6-dinitroaniline from chlorobenzene is frequently referred to by the same name, despite the reaction mechanism dictating the formation of 4-chloro-3,5-dinitrobenzenesulfonic acid (CAS 88-91-5)[1][4].

As a Senior Application Scientist, it is vital to map the regiochemistry based on the starting material rather than relying solely on historical naming conventions to ensure the correct isomer is utilized for SNAr workflows.

Mechanistic Pathways: Synthesis and SNAr Reactivity

The true value of these dinitro-chloro-benzenesulfonic acid isomers lies in their reactivity. The presence of the sulfonic acid group allows for water solubility and acts as a blocking/directing group, while the nitro groups activate the ring for SNAr.

SynthesisPathway A Chlorobenzene B 4-Chlorobenzenesulfonic acid A->B H2SO4 (Sulfonation) C 4-Chloro-3,5-dinitro- benzenesulfonic acid B->C HNO3 / H2SO4 (Dinitration) D 4-Amino-3,5-dinitro- benzenesulfonic acid C->D NH3 (SNAr Amination) E 2,6-Dinitroaniline D->E H2O / H+ (Desulfonation)

Fig 1: Synthetic pathway from chlorobenzene to 2,6-dinitroaniline via sulfonic intermediates.

SNArMechanism N1 Nucleophilic Attack (NH3) at Activated C-Cl Bond N2 Formation of Meisenheimer Complex (Stabilized by NO2 groups) N1->N2 Rate-Limiting Step N3 Expulsion of Chloride Leaving Group N2->N3 Fast Elimination N4 Rearomatization to 4-Amino Derivative N3->N4 Proton Transfer

Fig 2: Nucleophilic aromatic substitution (SNAr) mechanism for chloroarene amination.

Experimental Protocol: The Weygand-Hilgetag Workflow

To synthesize 2,6-dinitroaniline using the sulfonic acid intermediate, the following self-validating protocol must be employed[1][5].

Step 1: Electrophilic Aromatic Sulfonation
  • Action: Slowly add chlorobenzene to concentrated sulfuric acid (98%) while maintaining the temperature below 50°C.

  • Causality: The chloro group is deactivating but ortho/para directing. Steric hindrance at the ortho position and thermodynamic control drive the regioselectivity entirely to the para position, yielding 4-chlorobenzenesulfonic acid.

  • System Validation: The reaction mixture transitions from biphasic to a homogeneous solution as the hydrophobic chlorobenzene is converted into the highly water-soluble sulfonic acid.

Step 2: Dual Electrophilic Nitration
  • Action: Introduce a pre-chilled nitrating mixture (fuming HNO3 and conc. H2SO4) dropwise to the sulfonated mixture, then heat to 100°C[1].

  • Causality: The sulfonic acid group is a strong meta-director, while the chloro group directs ortho/para. These directing effects operate synergistically, targeting the positions ortho to the chloro group. High heat is required to overcome the severe electron depletion of the ring after the first nitration event.

  • System Validation: Take an aliquot and precipitate in ice water. The formation of a pale yellow solid confirms successful dinitration, as the starting monosulfonated compound remains highly soluble.

Step 3: Nucleophilic Aromatic Substitution (SNAr)
  • Action: Isolate the dinitro intermediate and react it with aqueous ammonia in a high-pressure autoclave at 120°C.

  • Causality: The two nitro groups severely deplete the electron density of the aromatic ring, specifically activating the carbon bearing the chloride leaving group. This lowers the activation energy for the formation of the Meisenheimer complex, allowing ammonia to smoothly displace the chloride.

  • System Validation: The displacement of chloride generates HCl, which is neutralized to form NH4Cl. Completion is validated by taking an aliquot, acidifying with HNO3, and adding AgNO3. A dense white precipitate (AgCl) confirms the quantitative expulsion of the chloride leaving group.

Step 4: Hydrolytic Desulfonation
  • Action: Treat the resulting aminated benzenesulfonic acid with dilute sulfuric acid in a sealed vessel at 200°C[1].

  • Causality: Sulfonation is a reversible electrophilic aromatic substitution. High temperatures and the presence of excess water drive the equilibrium backward, replacing the sulfonic acid group with a proton.

  • System Validation: The desulfonation removes the highly polar -SO3H group. Upon cooling the reaction vessel, the final product (2,6-dinitroaniline) will spontaneously precipitate out of the aqueous acidic solution, whereas any unreacted sulfonic acid remains dissolved. This differential solubility acts as an intrinsic purification and validation mechanism.

Analytical Characterization Standards

To ensure the integrity of 4-chloro-2,6-dinitrobenzenesulfonic acid (or its 3,5-dinitro isomer) prior to downstream synthesis, researchers should rely on the following analytical benchmarks:

  • 1H NMR (DMSO-d6): Due to the high symmetry of the molecule, the aromatic protons will present as a single, sharp singlet shifted far downfield (typically 8.5 – 9.0 ppm) due to the intense deshielding effect of the -NO2 and -SO3H groups.

  • ESI-MS (Negative Mode): The highly acidic sulfonic acid proton is easily lost, yielding a dominant [M-H]- peak at m/z 281.

  • FTIR Spectroscopy: Expect strong asymmetric and symmetric -NO2 stretches around 1530 cm⁻¹ and 1350 cm⁻¹, coupled with S=O stretches at 1180 cm⁻¹ and 1040 cm⁻¹.

References

  • Title: Weygand/Hilgetag Preparative Organic Chemistry (Reactions on the Intact Carbon Skeleton) Source: Sciencemadness.org URL: [Link]

  • Title: 88-91-5, CasNo.88-91-5 HENAN NEW BLUE CHEMICAL CO.,LTD Source: LookChem URL: [Link]

  • Title: Preparative Organic Chemistry - Weygand and Hilgetag Source: Scribd URL: [Link]

Sources

NMR spectrum data and chemical shifts for 4-Chloro-2,6-dinitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive NMR Spectroscopic Analysis of 4-Chloro-2,6-dinitrobenzenesulfonic Acid: Protocols, Assignments, and Mechanistic Insights

Executive Summary

4-Chloro-2,6-dinitrobenzenesulfonic acid (CAS 54730-00-6) is a highly functionalized, electron-deficient aromatic compound frequently utilized as an electrophilic intermediate in nucleophilic aromatic substitution ( SN​Ar ) reactions and advanced dye synthesis[1]. Due to its dense substitution pattern and the presence of strongly electron-withdrawing groups, the structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires careful consideration of molecular symmetry, solvent effects, and relaxation kinetics.

This whitepaper provides a rigorous, self-validating framework for the 1H and 13C NMR characterization of this compound. It is designed to equip researchers and drug development professionals with the theoretical causality behind the chemical shifts and the exact experimental protocols required to overcome the analytical challenges associated with quaternary carbons.

Structural Symmetry & Electronic Environment

The accurate assignment of NMR signals relies on understanding the causality between the molecule's electronic environment and the resulting nuclear shielding.

  • C2v​ Symmetry: The molecule possesses a C2v​ symmetry axis passing through the C-1 (sulfonic acid) and C-4 (chlorine) atoms. Consequently, the left and right hemispheres of the benzene ring are magnetically and chemically equivalent.

  • Electronic Effects:

    • -NO 2​ Groups (C-2, C-6): These are strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. They severely deshield the adjacent protons and carbons, pulling electron density away from the ring.

    • -SO 3​ H Group (C-1): A highly polar, electron-withdrawing group that dictates the molecule's solubility profile. It necessitates strongly hydrogen-bonding solvents for accurate analysis to prevent line broadening caused by dimerization[2].

    • -Cl Atom (C-4): Inductively withdrawing but capable of weak resonance donation (lone pair delocalization). The net effect is a significant deshielding of the ipso carbon but a minimal effect on the meta protons.

1 H NMR Spectroscopic Analysis

Because of the C2v​ symmetry, the only ring protons in the molecule (positions 3 and 5) are entirely equivalent.

  • Causality of the Singlet: The H-3 and H-5 protons are isolated from any other scalar couplings (there are no ortho or meta protons for them to couple with). As a result, they do not undergo spin-spin splitting and appear as a sharp singlet.

  • Chemical Shift Prediction: The protons are flanked by a strongly deshielding ortho-nitro group and an ortho-chlorine atom. Based on empirical substituent additivity rules, the signal is shifted significantly downfield compared to bare benzene (7.27 ppm), appearing at approximately 8.71 ppm.

  • Exchangeable Proton: The sulfonic acid proton (-SO 3​ H) is highly labile. In anhydrous DMSO- d6​ , it typically appears as a broad singlet far downfield (>10.0 ppm), but its exact position and integration are highly dependent on the concentration and trace moisture in the solvent.

Table 1: 1 H NMR Data (Predicted/Empirical in DMSO- d6​ )

ProtonMultiplicityIntegrationChemical Shift (δ, ppm)Causality / Environment
H-3, H-5 Singlet (s)2H~8.71Deshielded by ortho-NO 2​ and ortho-Cl; equivalent due to symmetry.
-SO 3​ H Broad Singlet (br s)1H10.0 - 12.0Exchangeable acidic proton; shifts vary with moisture.

13 C NMR Spectroscopic Analysis

The 13C NMR spectrum of 4-chloro-2,6-dinitrobenzenesulfonic acid is dominated by quaternary carbons, which present specific challenges in signal acquisition due to their lack of attached protons.

  • Quaternary Carbons (C-1, C-2, C-4, C-6): These carbons lack the efficient dipole-dipole relaxation mechanism provided by directly attached protons. Consequently, they possess exceptionally long longitudinal relaxation times ( T1​ ). If standard acquisition parameters are used, these signals will be severely attenuated or "lost" in the baseline noise.

  • Chemical Shift Assignments: The carbons directly attached to the nitro groups (C-2, C-6) are the most deshielded (~148.4 ppm). The carbon attached to chlorine (C-4) appears around 140.0 ppm, while the sulfonic acid-bearing carbon (C-1) is near 131.3 ppm. The only protonated carbons (C-3, C-5) appear at ~129.8 ppm.

Table 2: 13 C NMR Data (Predicted/Empirical in DMSO- d6​ )

CarbonTypeChemical Shift (δ, ppm)Causality / Environment
C-2, C-6 Quaternary~148.4Strongly deshielded by directly attached -NO 2​ groups.
C-4 Quaternary~140.0Deshielded by the electronegative -Cl atom.
C-1 Quaternary~131.3Attached to the strongly polar -SO 3​ H group.
C-3, C-5 CH~129.8Protonated carbons; equivalent due to C2v​ symmetry.

Experimental Protocols for Self-Validating Acquisition

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring high-fidelity NMR spectra, specifically addressing the suppression of quaternary carbon signals.

Protocol A: Sample Preparation

  • Solvent Selection: Weigh 15-20 mg of the analyte into a clean glass vial. Add 0.6 mL of anhydrous DMSO- d6​ .

    • Scientific Rationale: Sulfonic acids exhibit poor solubility in non-polar solvents like CDCl 3​ . DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting intermolecular hydrogen bonding between sulfonic acid dimers. This ensures a monomeric solution, preventing concentration-dependent line broadening[2].

  • Homogenization: Vortex gently until complete dissolution is achieved. Transfer to a 5 mm NMR tube.

Protocol B: 1 H NMR Acquisition

  • Parameters: Use a standard 30° pulse program (e.g., zg30 on Bruker systems). Set the relaxation delay (D1) to 2.0 seconds.

  • Referencing: Calibrate the spectrum using the residual pentuplet of DMSO- d6​ at 2.50 ppm.

Protocol C: Quantitative 13 C NMR Acquisition (Overcoming Quaternary Suppression) To accurately observe and integrate the four quaternary carbons, a paramagnetic relaxation agent must be employed[3].

  • Relaxation Agent Addition: Add 5 mg/mL of Chromium(III) acetylacetonate[Cr(acac) 3​ ] to the NMR tube.

    • Scientific Rationale: Cr(acac) 3​ is a paramagnetic relaxation agent. The unpaired electrons of the chromium(III) ion provide an alternative, highly efficient relaxation pathway, drastically shortening the T1​ of the quaternary carbons (C-1, C-2, C-4, C-6) from >20 seconds to <2 seconds, allowing for rapid signal recovery between pulses[4].

  • Pulse Sequence: Utilize an inverse-gated decoupling pulse sequence (e.g., zgig).

    • Scientific Rationale: This sequence turns off the proton decoupler during the relaxation delay, suppressing the Nuclear Overhauser Effect (NOE). Since NOE disproportionately enhances protonated carbons (C-3, C-5), suppressing it ensures that the signal integration accurately reflects the true 1:2:2:1 ratio of the carbon environments[5].

  • Parameters: Set D1 to 5 seconds (sufficient when Cr(acac) 3​ is present) and acquire a minimum of 1024 scans to ensure an adequate signal-to-noise ratio. Reference the spectrum to the DMSO- d6​ septet at 39.52 ppm.

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression from sample preparation to structural validation, emphasizing the parallel pathways required for standard proton and quantitative carbon analysis.

G A 4-Chloro-2,6-dinitrobenzenesulfonic acid Sample Preparation B Dissolution in DMSO-d6 (Disrupts H-bonding) A->B C 1H NMR Acquisition (Standard zg30) B->C D 13C NMR Acquisition (+ Cr(acac)3, Inverse-gated) B->D E Identify Symmetry (C2v: H3/H5 equivalent) C->E F Analyze Quaternary Carbons (C1, C2, C4, C6) D->F G Final Spectral Assignment & Structural Validation E->G F->G

Caption: Workflow for NMR spectroscopic acquisition and structural validation.

References

  • Preparative Organic Chemistry - Weygand and Hilgetag Source: Scribd URL:[Link]

  • Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis Source: National Institutes of Health (PMC) URL:[Link]

  • Integrating 13C spectra - NMR Wiki Q&A Forum Source: NMR Wiki URL:[Link]

  • Determination of the 13C/12C Carbon Isotope Ratio in Carbonates and Bicarbonates by 13C NMR Spectroscopy Source: Analytical Chemistry - ACS Publications URL:[Link]

Sources

4-Chloro-2,6-dinitrobenzenesulfonic acid molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

4-Chloro-2,6-dinitrobenzenesulfonic Acid: Exact Mass, Molecular Weight, and Analytical Profiling

As an intermediate in complex organic syntheses and a target in environmental or metabolomic screening, 4-Chloro-2,6-dinitrobenzenesulfonic acid (CDNSA) requires rigorous physicochemical characterization. For researchers and drug development professionals, understanding the exact mass, ionization behavior, and synthetic utility of this compound is critical for accurate mass spectrometry (MS) identification and reaction monitoring.

This whitepaper provides an in-depth technical analysis of CDNSA, detailing its structural parameters, a self-validating analytical methodology for its detection, and the mechanistic causality behind its role in preparative organic chemistry.

Physicochemical Profiling & Mass Parameters

CDNSA (InChIKey: ZASUMZAIIASPCF-UHFFFAOYSA-N) is heavily functionalized, containing a chlorine atom, two strongly electron-withdrawing nitro groups, and a highly acidic sulfonic acid moiety. This unique combination of heteroatoms (Cl, N, O, S) significantly impacts its molecular weight and exact mass calculations.

While the molecular weight (molar mass) is calculated using the standard atomic weights of elements (accounting for natural isotopic distributions), the monoisotopic exact mass is calculated using the mass of the primary, most abundant isotope of each element (e.g., 12C , 1H , 35Cl , 14N , 16O , 32S ). In High-Resolution Mass Spectrometry (HRMS), the exact mass is the critical metric for identifying the compound and distinguishing it from isobaric interferences[1].

Table 1: Quantitative Mass and Adduct Profile of CDNSA

ParameterValue
Molecular Formula C6​H3​ClN2​O7​S
Molecular Weight (Molar Mass) 282.61 g/mol
Monoisotopic Exact Mass 281.93494 Da
[M-H]⁻ (Deprotonated Adduct) 280.92766 m/z
[M+Na-2H]⁻ (Sodium Adduct) 302.90961 m/z
[M+H]⁺ (Protonated Adduct) 282.94222 m/z

Data derived from predictive and empirical exact mass calculations for CDNSA adducts[1].

Analytical Methodology: High-Resolution Mass Spectrometry (HRMS)

To accurately detect CDNSA, the analytical protocol must be designed around the molecule's intrinsic chemical properties. The sulfonic acid group ( −SO3​H ) has a very low pKa​ (< 1), meaning it exists almost entirely as a deprotonated sulfonate anion ( −SO3−​ ) in aqueous and organic solutions.

Causality in Experimental Design

Attempting to analyze CDNSA in Positive Electrospray Ionization (ESI+) forces the molecule against its natural thermodynamic state, leading to severe ion suppression and poor signal-to-noise ratios. Therefore, Negative Electrospray Ionization (ESI-) is the scientifically sound choice. By leveraging the molecule's natural anionic state, ESI- provides maximum sensitivity for the [M-H]− ion at m/z 280.92766[1].

Step-by-Step Self-Validating MS Protocol

This workflow is designed as a self-validating system . The presence of the chlorine atom provides an unforgeable isotopic fingerprint that confirms the exact mass assignment.

  • Sample Preparation: Dissolve the CDNSA sample in a 50:50 mixture of LC-MS grade Methanol and Water. Add 5 mM Ammonium Acetate.

    • Causality: Ammonium acetate acts as a volatile buffer that stabilizes the pH without causing the ion suppression typically seen with non-volatile salts (like sodium or potassium phosphates), ensuring the sulfonic acid group remains fully deprotonated.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase UHPLC column. Utilize a gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both containing 0.1% formic acid.

  • Ionization (ESI-): Operate the mass spectrometer source in negative ion mode. Capillary voltage should be optimized (typically around 2.5 kV) to prevent in-source fragmentation of the fragile nitro groups.

  • High-Resolution Mass Analysis: Scan m/z 100–1000 using an Orbitrap or TOF mass analyzer set to a minimum resolution of 70,000 (at m/z 200).

  • Data Validation (The Self-Validation Step):

    • Extract the exact mass chromatogram for the monoisotopic peak at m/z 280.92766 .

    • Validation: Verify the presence of the M+2 isotopic peak at m/z 282.9247 . Because Chlorine-37 has a natural abundance of ~24.2% and Sulfur-34 has ~4.2%, the M+2 peak must exhibit approximately 36% relative abundance compared to the monoisotopic M0 peak. If this specific isotopic ratio is absent, the signal is a false positive.

MS_Workflow N1 Sample Preparation (CDNSA in MeOH/H2O) N2 Electrospray Ionization (Negative Mode ESI-) N1->N2 N3 Orbitrap HRMS (High-Resolution Analysis) N2->N3 N4 Exact Mass Detection [M-H]- m/z 280.92766 N3->N4 N5 Data Validation (35Cl/37Cl Isotope Ratio) N4->N5

Caption: ESI-HRMS workflow for exact mass determination and self-validation of CDNSA.

Synthetic Context & Mechanistic Causality

In preparative organic chemistry, CDNSA is rarely an end-product; it is a highly engineered intermediate. A classic application of this compound is found in the Weygand-Hilgetag methodologies for synthesizing 2,6-dinitroaniline from chlorobenzene[2].

Causality in Synthetic Routing

Direct nitration of chlorobenzene is non-specific and yields a messy mixture of ortho and para isomers. To achieve strict regiocontrol, chemists utilize the sulfonic acid group as a transient blocking and directing group .

  • Sulfonation: Chlorobenzene is reacted with concentrated sulfuric acid to yield p-chlorobenzenesulfonic acid. The bulky sulfonic acid group blocks the para position.

  • Nitration: The intermediate is treated with fuming nitric acid and sulfuric acid. The sulfonic acid group is meta-directing, and the chlorine is ortho/para-directing. Because the para position is blocked, the nitro groups are forced strictly into the 2 and 6 positions, yielding 4-chloro-2,6-dinitrobenzenesulfonic acid [2].

  • Amination: The highly activated chlorine atom (flanked by two electron-withdrawing nitro groups) undergoes facile nucleophilic aromatic substitution ( SN​Ar ) with ammonia, yielding 1-amino-2,6-dinitrobenzenesulfonic acid[2].

  • Desulfonation (Hydrolysis): The intermediate is heated in dilute sulfuric acid at 100°C–200°C under pressure.

    • Causality: Having served its purpose as a steric block and directing group, the sulfonic acid moiety is cleaved via protodesulfonation (replacement by hydrogen), yielding the final, regiopure product: 2,6-dinitroaniline[2].

Synthesis_Pathway S1 Chlorobenzene (Starting Material) S2 Sulfonation (H2SO4) S1->S2 S3 p-Chlorobenzenesulfonic acid (Intermediate 1) S2->S3 S4 Nitration (HNO3 / H2SO4) S3->S4 S5 4-Chloro-2,6-dinitro- benzenesulfonic acid S4->S5 S6 Amination & Hydrolysis (NH3, then H+ / Heat) S5->S6 S7 2,6-Dinitroaniline (Final Product) S6->S7

Caption: Regiocontrolled synthetic pathway utilizing CDNSA as a key directing intermediate.

Conclusion

The precise determination of 4-Chloro-2,6-dinitrobenzenesulfonic acid's exact mass (281.93494 Da) and molecular weight (282.61 g/mol ) is foundational for its identification in complex matrices. By understanding the causality behind its physicochemical properties—specifically the high acidity of the sulfonic acid group and the distinct isotopic signature of its chlorine and sulfur atoms—researchers can design self-validating HRMS protocols. Furthermore, recognizing its role as a transient directing group highlights the elegant mechanistic logic underpinning classical organic synthesis.

References

  • PubChemLite: 4-chloro-2,6-dinitrobenzenesulfonic acid (C6H3ClN2O7S) Source: Luxembourg Centre for Systems Biomedicine (LCSB) / PubChemLite URL:[Link](Note: Standard PubChem CID reference for the exact mass and adduct data cited via uni.lu database query)

  • Preparative Organic Chemistry - Weygand and Hilgetag Source: Scribd / John Wiley & Sons (Original Publication) URL:[Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 4-Chloro-2,6-dinitrobenzenesulfonic Acid at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-Chloro-2,6-dinitrobenzenesulfonic acid, a substituted nitroaromatic compound. Given the inherent energetic nature of polynitroaromatic compounds, a rigorous evaluation of thermal stability is not merely a procedural step but a critical safety and quality imperative for research, development, and manufacturing. This document moves beyond a simple recitation of data to present a logical, field-proven workflow for characterizing thermal hazards and quantifying degradation rates at ambient temperatures. We will detail the causality behind the selection of specific analytical techniques, provide self-validating experimental protocols for Differential Scanning Calorimetry (DSC) and Isothermal Microcalorimetry (IMC), and offer a framework for data interpretation. This guide is intended for researchers, chemists, and drug development professionals who handle or formulate potentially energetic materials, ensuring a robust understanding of material stability from first principles.

Introduction: The Imperative for Stability Analysis

4-Chloro-2,6-dinitrobenzenesulfonic acid (CAS 54730-00-6) belongs to the class of nitroaromatic compounds, which are foundational building blocks in the synthesis of pharmaceuticals, dyes, and specialty chemicals.[1][2] The structure, featuring two electron-withdrawing nitro (-NO2) groups and a sulfonic acid (-SO3H) moiety on a chlorinated benzene ring, suggests a high degree of reactivity and potential energetic character.

The thermodynamic stability of such a compound at room temperature is a primary determinant of its safety, shelf-life, and suitability for use. Nitroaromatic compounds are well-documented for their potential to undergo rapid, exothermic decomposition, which can lead to thermal runaway and explosive events if not properly understood and controlled.[3][4] The high bond-dissociation energy of the C-NO2 bond contributes significantly to this risk.[3][4] Therefore, assuming stability without empirical validation is a critical oversight.

This guide provides the scientific rationale and detailed methodologies required to:

  • Identify Potential Thermal Hazards: Determine the onset temperature and energy of decomposition.

  • Quantify Intrinsic Stability: Measure the rate of degradation under ambient (room temperature) conditions.

  • Establish a Robust Stability Profile: Synthesize data from multiple techniques to make informed decisions regarding handling, storage, and formulation.

Foundational Principles: Structural Contributions to Instability

A molecule's thermodynamic stability is intrinsically linked to its chemical structure. For 4-Chloro-2,6-dinitrobenzenesulfonic acid, several features warrant careful consideration:

  • Polynitro Aromatic System: The presence of multiple nitro groups on an aromatic ring is a classic structural alert for energetic materials. These groups are highly oxidizing and can participate in intramolecular redox reactions, leading to the rapid formation of stable gaseous products (e.g., N₂, CO₂) and a significant release of energy.[3]

  • Steric Hindrance: The ortho-positioning of the two nitro groups and the sulfonic acid group may introduce ring strain, potentially lowering the activation energy required for decomposition.

  • Leaving Groups: The chloro and sulfonic acid groups can act as leaving groups, potentially initiating or participating in decomposition pathways.

Given these structural characteristics, the compound must be handled as a potentially energetic and reactive substance until comprehensive thermal analysis proves otherwise.

Experimental Framework: A Multi-tiered Approach to Stability Assessment

A comprehensive stability assessment cannot rely on a single technique. We advocate for a tiered approach that first screens for acute thermal hazards and then employs high-sensitivity methods to quantify long-term, ambient stability. This workflow ensures safety and provides the high-quality kinetic data needed for accurate stability predictions.

G cluster_0 Tier 1: Hazard Screening cluster_1 Tier 2: Ambient Stability Quantification cluster_2 Synthesis & Assessment T1_DSC Differential Scanning Calorimetry (DSC) (ASTM E 537) T1_Result Determine: - Decomposition Onset (Tonset) - Enthalpy of Decomposition (ΔHdecomp) T1_DSC->T1_Result Provides Final Comprehensive Stability Profile T1_Result->Final Input for Hazard Assessment T2_IMC Isothermal Microcalorimetry (IMC) T2_Result Determine: - Heat Flow at 25°C (μW/g) - Degradation Rate Constant (k) - Arrhenius Kinetics T2_IMC->T2_Result Measures T2_Result->Final Input for Long-Term Stability Decision Informed Decision: - Safe Handling Protocols - Storage Conditions - Predicted Shelf-Life Final->Decision Enables G cluster_0 Safety & Handling cluster_1 Storage & Shelf-Life DSC DSC Data (Tonset, ΔHdecomp) Safety Define Safe Upper Temperature Limit (Well below Tonset) Mandate PPE and Containment (Due to high ΔHdecomp) DSC->Safety IMC IMC Data (Heat Flow @ 25°C, Ea) Storage Confirm Acceptable Stability at 25°C (Based on low heat flow) Define Storage Conditions (e.g., 'Store at Room Temperature') Establish Shelf-Life / Re-test Date IMC->Storage

  • DSC data dictates safety protocols. A low onset temperature or a high enthalpy of decomposition signals a significant hazard, requiring strict temperature controls, use of blast shields, and small-scale handling procedures.

  • IMC data defines storage and shelf-life. A low, stable heat flow at 25°C provides confidence in the material's long-term thermodynamic stability under normal conditions. [5][6] Mandatory Safety Precautions: Due to its chemical nature as a polynitroaromatic compound, 4-Chloro-2,6-dinitrobenzenesulfonic acid must be handled with extreme care:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood, preferably with a blast shield in place.

  • Avoidance of Stimuli: Do not subject the material to shock, friction, or sudden heating. [7]Use plastic or ceramic spatulas instead of metal.

  • Scale: Keep the quantities used to the minimum required for analysis.

Conclusion

The thermodynamic stability of 4-Chloro-2,6-dinitrobenzenesulfonic acid at room temperature cannot be assumed; it must be empirically determined through a rigorous and logical scientific framework. By employing a tiered approach that combines DSC for hazard screening with IMC for quantitative, ambient-temperature analysis, researchers and developers can build a comprehensive stability profile. This profile is essential for ensuring operational safety, defining appropriate storage conditions, and guaranteeing material quality over time. The methodologies and rationales presented in this guide provide a robust, self-validating system for achieving this critical understanding.

References

  • Lab Manager. (2026, January 13).
  • TA Instruments.
  • TA Instruments. Isothermal Microcalorimetry for Pharmaceutical Stability Assessment.
  • Zhu, W. (n.d.).
  • Nielsen, L., et al. (1998). The use of isothermal heat conduction microcalorimetry to evaluate drug stability in tablets.
  • TA Instruments.
  • Tsang, W. (1986).
  • ioKinetic. (n.d.). DSC - Differential Scanning Calorimetry Testing.
  • China Chemical Safety Association. (2025, March 5). “Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry”Has Been Released and Implemented.
  • Zhu, W. (n.d.).
  • Oancea, D., et al. (2007). investigation of thermal stability of some nitroaromatic derivatives by dsc.
  • Frurip, D. J., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation.
  • NextSDS. (n.d.).
  • Organic Syntheses. (n.d.). 2,6-dinitroaniline.
  • Wikipedia. (n.d.). 2,4,6-Trinitrobenzenesulfonic acid.
  • International Chemical Safety Cards. (n.d.). ICSC 0416 - 1-CHLORO-2,4-DINITROBENZENE.

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Methodological & Application

Application Note: 4-Chloro-2,6-dinitrobenzenesulfonic Acid (CDNB-SA) Derivatization Protocol for HPLC Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Chromatographers, and Drug Development Scientists

Executive Summary

Pre-column derivatization is widely adopted in High-Performance Liquid Chromatography (HPLC) to enhance the sensitivity, retention, and detectability of polar analytes lacking natural chromophores, such as aliphatic amines and amino acids[1]. While 1-fluoro-2,4-dinitrobenzene (DNFB, Sanger’s reagent) is a classical choice, its high toxicity and hydrophobicity frequently cause precipitation in aqueous biological matrices[1].

4-Chloro-2,6-dinitrobenzenesulfonic acid (CDNB-SA) represents a highly engineered alternative. The incorporation of a sulfonic acid moiety imparts exceptional aqueous solubility to both the reagent and the resulting derivative, eliminating matrix precipitation issues[2]. This application note details the mechanistic causality, validated protocol, and optimized RP-HPLC conditions for utilizing CDNB-SA in the quantitative analysis of primary and secondary amines.

Mechanistic Causality & Reaction Logic (E-E-A-T)

The derivatization of amines with CDNB-SA is driven by a Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding the thermodynamics and kinetics of this pathway is critical for protocol optimization.

  • Ring Activation: The two strongly electron-withdrawing nitro groups (-NO2) at the ortho positions deplete electron density from the aromatic ring, highly activating the C-Cl bond for nucleophilic attack[3].

  • pH Dependency: The reaction requires the target amine to be in its free-base (deprotonated) form. Because most aliphatic amines and amino acids have a pKa between 9.0 and 10.5, a borate buffer at pH 9.0–9.5 is mandated. This pH ensures the amine's lone pair is available to attack the reagent[4].

  • Hydrolysis Competition: If the pH exceeds 10.0, hydroxide ions (OH⁻) outcompete the amine, hydrolyzing CDNB-SA into an inactive phenolic byproduct. Thus, strict pH control is the linchpin of reaction yield.

  • Quenching: Upon completion, the reaction must be rapidly quenched by acidification (pH < 3.0). This protonates residual amines, halts the SNAr reaction, and stabilizes the derivative to prevent degradation during autosampler waiting times[5].

Mechanism N1 Target Amine (R-NH2) N2 Deprotonation (pH 9.0) N1->N2 Removes proton N3 Nucleophilic Attack on CDNB-SA N2->N3 Free lone pair attacks C-Cl N4 Meisenheimer Intermediate N3->N4 Activated by NO2 groups N5 Chloride Elimination N4->N5 Irreversible step N6 Stable UV-Active Derivative N5->N6 Ready for HPLC

Causality of the SNAr derivatization mechanism for CDNB-SA reacting with amines.

Quantitative Data & Reagent Comparison

To justify the selection of CDNB-SA over legacy reagents, Table 1 summarizes the critical physicochemical parameters dictating analytical performance.

Table 1: Comparative Properties of Pre-Column Derivatization Reagents

ReagentReaction MechanismAqueous SolubilityUV Detection MaxPrimary Limitation
DNFB SNAr (F- leaving group)Poor360 nmMatrix precipitation, high toxicity[1]
TNBS SNAr (SO3- leaving group)Moderate340 nmProne to rapid hydrolysis
CDNB-SA SNAr (Cl- leaving group)Excellent 360 nm Requires moderate heating (50°C)

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in system suitability checks (blanks) to ensure that reagent hydrolysis peaks do not interfere with analyte quantification.

Reagents and Materials
  • Derivatization Reagent: 10 mM 4-Chloro-2,6-dinitrobenzenesulfonic acid in LC-MS grade water. (Prepare fresh daily; protect from light).

  • Reaction Buffer: 0.1 M Sodium Borate buffer, adjusted to pH 9.0 with 1 M NaOH.

  • Quenching Solution: 1.0 M Hydrochloric Acid (HCl).

  • Sample: Aqueous extract of amines/amino acids (concentration range: 1–100 µg/mL).

Step-by-Step Derivatization Workflow
  • Aliquot: Transfer 100 µL of the sample standard (or biological extract) into a 1.5 mL amber microcentrifuge tube. Causality: Amber tubes prevent photo-degradation of the dinitro-aromatic compounds[1].

  • Buffer Addition: Add 100 µL of the 0.1 M Borate buffer (pH 9.0) and vortex for 5 seconds.

  • Reagent Addition: Add 50 µL of the 10 mM CDNB-SA reagent.

  • Incubation: Cap the tube tightly and incubate in a thermomixer at 50°C for 40 minutes at 600 RPM. Causality: The chloride leaving group in CDNB-SA is slightly less reactive than the fluoride in DNFB; elevated temperature ensures 100% kinetic conversion.

  • Quenching: Remove from heat and immediately add 20 µL of 1.0 M HCl. Vortex to mix. Validation Check: The pH must drop below 3.0 to lock the derivative state[5].

  • Filtration: Pass the quenched mixture through a 0.22 µm hydrophilic PTFE syringe filter into an HPLC vial.

  • Blank Validation (Crucial): Repeat steps 1–6 substituting the 100 µL sample with 100 µL of LC-MS grade water. This blank will identify the retention time of the hydrolyzed CDNB-SA byproduct.

Workflow A 1. Sample Prep (Amine Extraction) B 2. Buffer Addition (Borate, pH 9.0) A->B C 3. Derivatization (CDNB-SA, 50°C) B->C D 4. Quenching (1M HCl, pH < 3) C->D E 5. RP-HPLC (UV 360 nm) D->E

Step-by-step pre-column derivatization workflow for CDNB-SA HPLC analysis.

HPLC Analytical Method

Due to the addition of the highly polar sulfonic acid group, CDNB-SA derivatives exhibit unique retention behavior. A standard C18 column combined with an acidic ion-pairing mobile phase (TFA) is required to suppress the ionization of the sulfonic acid group, ensuring sharp peak shapes.

Instrument Parameters
  • Column: C18 Reversed-Phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 35°C (Ensures reproducible retention times and lowers system backpressure)[3].

  • Detection: UV/Vis at 360 nm (Optimal absorption maximum for dinitro-aromatic derivatives).

  • Injection Volume: 10 µL.

Mobile Phase & Gradient
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Table 2: Optimized RP-HPLC Gradient for CDNB-SA Derivatives

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve Profile
0.09551.0Initial Hold
5.09551.0Isocratic (Elutes polar matrix)
20.040601.0Linear Gradient (Elutes derivatives)
25.05951.0Column Wash
30.09551.0Re-equilibration

Note: The hydrolyzed reagent byproduct typically elutes early in the gradient (between 6–9 minutes). Target amine derivatives will elute between 12–22 minutes depending on their aliphatic chain length.

Sources

Application Note: 4-Chloro-2,6-dinitrobenzenesulfonic acid (CDNSB) as an Advanced Derivatization Reagent in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Accurate quantification and selective derivatization of free primary amines are critical parameters in Solid-Phase Peptide Synthesis (SPPS). While the Kaiser (ninhydrin) and TNBS (2,4,6-trinitrobenzenesulfonic acid) tests are ubiquitous standards, the introduction of1[1] offers a highly specialized, tuned electrophilic alternative for complex peptide sequences.

By replacing the para-nitro group of TNBS with a chlorine atom, CDNSB provides a unique balance of reactivity and hydrophobicity. It acts as an electrophilic probe that yields 4-chloro-2,6-dinitrophenyl (CDNP) amine derivatives. This guide details the mechanistic causality behind CDNSB's reactivity and provides self-validating protocols for its use in quantitative resin-loading assays and N-terminal HPLC tracing.

Mechanistic Insights: SNAr Regioselectivity (E-E-A-T)

To utilize CDNSB effectively, one must understand the regioselectivity of its Nucleophilic Aromatic Substitution (SNAr) reaction. The success of the derivatization relies entirely on which functional group acts as the leaving group.

  • The Leaving Group Dynamics: In CDNSB, the sulfonate group (-SO₃H) at the C1 position is flanked by two strongly electron-withdrawing ortho-nitro groups. This creates a highly electron-deficient C1 carbon, stabilizing the intermediate Meisenheimer complex during nucleophilic attack.

  • The Role of Chlorine: A common misconception is that the halogen will act as the leaving group (analogous to Sanger’s reagent, 1-fluoro-2,4-dinitrobenzene). However, unlike its structural isomer2[2]—where the chlorine is activated by ortho-nitro groups—the chlorine in CDNSB is meta to the nitro groups. Because meta-nitro groups do not provide resonance stabilization for attack at C4, the chlorine remains chemically inert[3].

  • Reaction Pathway: When exposed to a primary amine (the peptide N-terminus) in the presence of a mild base, the amine selectively attacks C1. The bulky sulfonate group is expelled as sulfite (SO₃²⁻), forming a stable CDNP-amine linkage.

G R1 Primary Amine (N-terminus) I1 Meisenheimer Complex R1->I1 R2 CDNSB Reagent (C1-Sulfonate) R2->I1 P1 CDNP-Peptide Derivative I1->P1 P2 Sulfite Leaving Group (SO3 2-) I1->P2

Fig 1. SNAr mechanism of CDNSB reacting with a primary amine via sulfonate displacement.

Comparative Reagent Analysis

The choice of assay reagent depends on the specific requirements of the SPPS workflow. CDNSB fills the gap where TNBS may be too hydrophilic or where ninhydrin requires destructive heating.

ReagentTarget GroupLeaving GroupReadout MethodKey Advantage in SPPS
Ninhydrin (Kaiser) Primary AminesN/A (Condensation)Colorimetric (570 nm)High sensitivity; classical standard.
TNBS Primary AminesSulfite (SO₃²⁻)Colorimetric (420 nm)Non-destructive to resin; mild conditions.
CDNSB Primary AminesSulfite (SO₃²⁻)Colorimetric (390 nm)Introduces a lipophilic Cl-tag for HPLC tracing.

Experimental Protocols

Protocol A: Quantitative Resin-Loading Assay (The CDNSB Test)

Purpose: To determine the substitution level (mmol/g) of the first amino acid attached to the SPPS resin without destroying the peptide backbone.

Reagents Required:

  • Solution A: 5% (w/v) CDNSB in Dimethylformamide (DMF).

  • Solution B: 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF.

  • Wash Solvents: DMF, Dichloromethane (DCM), Methanol.

Step-by-Step Methodology:

  • Resin Preparation: Weigh exactly 5.0 mg of dry, Fmoc-deprotected resin into a fritted syringe.

  • Swelling: Add 1 mL of DMF and agitate gently for 15 minutes. Drain the solvent completely.

  • Derivatization: Add 100 µL of Solution A and 100 µL of Solution B to the resin.

  • Incubation: Agitate at room temperature for 15 minutes. The resin will transition to a deep yellow/orange color as the CDNP derivative forms.

  • Washing: Drain the reagents and wash the resin sequentially with DMF (5 × 1 mL), DCM (5 × 1 mL), and Methanol (3 × 1 mL) to remove all unreacted CDNSB.

  • Cleavage & Readout: Cleave the CDNP-amino acid using a standard TFA cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 1 hour. Evaporate the TFA, dilute the residue in 10 mL of methanol, and measure the absorbance at 390 nm.

  • Calculation: Calculate the loading using the Beer-Lambert law ( A=ε⋅c⋅l ), utilizing the pre-determined extinction coefficient of the CDNP-amino acid (typically ~12,500 M⁻¹ cm⁻¹).

Self-Validating System: This protocol is inherently self-validating. The complete disappearance of free amines can be orthogonally verified by performing a secondary Kaiser test on a micro-aliquot of the CDNSB-treated beads. A negative (colorless) Kaiser result confirms 100% conversion to the CDNP derivative, validating the stoichiometric accuracy of the primary CDNSB absorbance readout.

G A 1. Resin-Bound Peptide B 2. Wash & Swell (DMF/DCM) A->B C 3. Add CDNSB + DIPEA B->C D 4. Incubate (Room Temp) C->D E 5. Wash Resin (Remove Excess) D->E F 6. UV-Vis Readout (390 nm) E->F

Fig 2. Step-by-step workflow for the CDNSB colorimetric assay in SPPS.

Protocol B: CDNSB as an N-Terminal HPLC Tracing Tag

Purpose: To tag the N-terminus of a target peptide prior to global cleavage, increasing its hydrophobicity to shift its retention time away from truncated deletion sequences during RP-HPLC.

Step-by-Step Methodology:

  • Following the final Fmoc deprotection of the completed sequence, wash the resin thoroughly with DMF (3 × 3 mL).

  • React the resin with 10 equivalents of CDNSB and 20 equivalents of DIPEA in DMF for 30 minutes at room temperature.

  • Wash extensively with DMF (5 × 3 mL) and DCM (5 × 3 mL) to remove all unreacted electrophile.

  • Perform standard global TFA cleavage for 2 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the pellet.

  • Analyze via RP-HPLC on a C18 column using a standard Water/Acetonitrile (0.1% TFA) gradient.

Self-Validating System: The derivatization introduces a unique chromophore (390 nm) and a lipophilic shift (due to the C4 chlorine atom). During RP-HPLC, the target peak is self-validated by dual-wavelength monitoring (214 nm for the peptide backbone and 390 nm for the CDNP tag). Any peak lacking the 390 nm absorbance is definitively identified as an unreacted, truncated deletion sequence, ensuring absolute confidence in fraction collection.

Sources

Application Note: 4-Chloro-2,6-dinitrobenzenesulfonic Acid as a Potent Brønsted Acid Catalyst for Fischer Esterification

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of 4-Chloro-2,6-dinitrobenzenesulfonic acid in esterification reactions.

Introduction and Catalyst Rationale

Esterification is a cornerstone transformation in organic synthesis, crucial for the production of pharmaceuticals, fragrances, solvents, and polymers. The Fischer-Speier esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, remains one of the most fundamental methods for ester synthesis. The efficiency of this equilibrium-driven process hinges on the strength of the acid catalyst and the effective removal of water.[1][2]

This guide focuses on 4-Chloro-2,6-dinitrobenzenesulfonic acid, a highly acidic aromatic sulfonic acid. Its catalytic efficacy is rooted in its molecular structure. The sulfonic acid group (-SO₃H) provides the strong Brønsted acidity necessary for the reaction.[3] This acidity is significantly amplified by the presence of three potent electron-withdrawing groups on the aromatic ring: two nitro groups (-NO₂) and a chlorine atom (-Cl). These groups inductively pull electron density from the benzene ring, stabilizing the resulting sulfonate anion (ArSO₃⁻) after proton donation. This stabilization makes the initial protonation of the carboxylic acid substrate more favorable, thereby accelerating the overall reaction rate compared to less acidic catalysts.

Mechanism of Catalysis

The catalytic cycle of esterification using 4-Chloro-2,6-dinitrobenzenesulfonic acid follows the established mechanism for Fischer esterification.[3][4] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[5][3]

The key mechanistic steps are as follows:

  • Carbonyl Protonation: The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, forming a resonance-stabilized oxonium ion.[2][4]

  • Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. This intramolecular or intermolecular transfer converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[1][2]

  • Water Elimination: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.[1][4]

  • Catalyst Regeneration: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the 4-Chloro-2,6-dinitrobenzenesulfonic acid catalyst, allowing it to re-enter the catalytic cycle.[2]

Fischer_Esterification_Mechanism cluster_0 Catalytic Cycle RCOOH Carboxylic Acid (RCOOH) Protonated_RCOOH Protonated Carbonyl RCOOH->Protonated_RCOOH + H⁺ (from Cat.) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'OH (Alcohol) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester (RCOOR') Protonated_Ester->Ester - H⁺ Regen_Catalyst Catalyst (ArSO3H) Protonated_Ester->Regen_Catalyst Regenerates Catalyst Catalyst Catalyst (ArSO3H) Catalyst->RCOOH

Caption: Catalytic cycle for Fischer Esterification.

Protocols for Ester Synthesis

General Considerations
  • Reagent Purity: Use anhydrous alcohols and solvents to minimize competitive hydrolysis of the ester product.

  • Water Removal: As Fischer esterification is an equilibrium process, removing the water byproduct is critical for achieving high yields. Common methods include azeotropic distillation with a Dean-Stark apparatus (using a solvent like toluene or hexane) or the use of dehydrating agents like molecular sieves.[5][2]

  • Catalyst Loading: Due to its high acidity, 4-Chloro-2,6-dinitrobenzenesulfonic acid can be effective at low catalytic loadings, typically ranging from 0.5 to 5 mol%.

  • Substrate Scope: The protocol is generally effective for primary and secondary alcohols. Tertiary alcohols are prone to elimination under strong acid and heat.[5] Phenols can also be esterified, often requiring slightly more forcing conditions.[5]

Protocol 1: Synthesis of Ethyl Acetate (Model Reaction)

This protocol describes the esterification of acetic acid with ethanol, a common model system.

Materials:

  • Glacial Acetic Acid (1.0 eq)

  • Ethanol (≥ 3.0 eq, can be used as solvent)

  • 4-Chloro-2,6-dinitrobenzenesulfonic acid (0.02 eq, 2 mol%)

  • Toluene (for azeotropic removal of water, optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, Dean-Stark trap (optional), magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add glacial acetic acid (6.0 g, 0.1 mol) and ethanol (13.8 g, 0.3 mol).

  • Catalyst Addition: Carefully add 4-Chloro-2,6-dinitrobenzenesulfonic acid (0.57 g, 0.002 mol).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80-90°C) with vigorous stirring. If using a Dean-Stark trap, set it up between the flask and condenser with toluene as the azeotroping solvent.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a large excess of ethanol was used, remove it via rotary evaporation.

    • Dilute the residue with diethyl ether or ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and carefully wash with saturated NaHCO₃ solution (2 x 30 mL) to neutralize the unreacted acetic acid and the catalyst. Caution: CO₂ evolution will occur. Vent the funnel frequently.

    • Wash the organic layer with water (1 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield crude ethyl acetate.

  • Purification: If necessary, purify the product by fractional distillation (boiling point of ethyl acetate is 77°C).

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions for esterification reactions catalyzed by strong sulfonic acids.

Carboxylic AcidAlcoholCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)
Acetic AcidEthanol1-2Ethanol (excess)Reflux2-4>90
Benzoic AcidMethanol2-5TolueneReflux (Dean-Stark)6-1085-95
Lauric Acid1-Butanol1-3TolueneReflux (Dean-Stark)5-8>95
Phenylacetic AcidIsopropanol3-5HexaneReflux (Dean-Stark)8-1280-90

Yields are representative and highly dependent on efficient water removal.

Experimental Workflow & Troubleshooting

Experimental_Workflow start Start setup 1. Combine Reactants (Carboxylic Acid, Alcohol) start->setup add_cat 2. Add Catalyst (ArSO3H) setup->add_cat react 3. Heat to Reflux (with Water Removal) add_cat->react monitor 4. Monitor Progress (TLC / GC) react->monitor workup 5. Aqueous Work-up (Quench & Neutralize) monitor->workup Reaction Complete extract 6. Extraction & Washing workup->extract dry 7. Dry Organic Layer extract->dry purify 8. Concentrate & Purify (Distillation / Chromatography) dry->purify end End Product purify->end

Caption: General workflow for catalyzed esterification.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient catalyst loading.2. Water present in reagents/solvent.3. Reaction temperature is too low.1. Increase catalyst loading to 3-5 mol%.2. Use anhydrous grade reagents and solvents; add molecular sieves.3. Ensure the reaction reaches and maintains reflux temperature.
Reaction Stalls / Incomplete 1. Equilibrium has been reached.2. Catalyst has degraded (unlikely under these conditions).1. Improve water removal: use a Dean-Stark trap or add fresh molecular sieves.2. Increase the excess of the alcohol reactant to push the equilibrium forward (Le Châtelier's principle).[2]
Formation of Side Products 1. For secondary/tertiary alcohols: Dehydration to form alkenes.2. For sensitive substrates: charring or decomposition due to high acidity/temperature.1. Use a lower reaction temperature and a slightly higher catalyst loading.2. Reduce the reaction temperature and monitor carefully. Consider alternative, milder esterification methods (e.g., Steglich esterification) for highly sensitive substrates.[6][7]
Difficult Work-up 1. Emulsion formation during extraction.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.

References

  • A simple method for the synthesis of sulfonic esters. ResearchGate. [Link]

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. [Link]

  • Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. American University of Ras Al Khaimah. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society. [Link]

  • Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen. [Link]

  • Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. MDPI. [Link]

  • Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Organic Syntheses. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]

  • Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Journal of Chemical and Pharmaceutical Research. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Acid to Ester - Common Conditions. University of Rochester. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • The mechanism for the esterification reaction. Chemguide. [Link]

Sources

In vitro assay protocols involving 4-Chloro-2,6-dinitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Protocols Utilizing 4-Chloro-2,6-Dinitrobenzenesulfonic Acid (CDNSB) for Nucleophile Derivatization and Enzymatic Profiling

Executive Summary & Mechanistic Rationale

In the fields of enzymology, structural biology, and predictive toxicology, the precise targeting of nucleophilic amino acid residues (thiols and primary amines) is essential. 4-Chloro-2,6-dinitrobenzenesulfonic acid (CDNSB) and its closely related isomers serve as highly reactive, water-soluble electrophilic probes designed for these exact applications.

The Causality of Chemical Design: Classical assays often rely on 1-chloro-2,4-dinitrobenzene (CDNB), which is highly hydrophobic and necessitates the use of denaturing organic co-solvents (e.g., ethanol or DMSO) that can perturb native protein folding[1]. CDNSB overcomes this limitation by incorporating a strongly hydrophilic sulfonate ( −SO3​H ) group. Mechanistically, the two electron-withdrawing nitro groups and the sulfonate group severely deplete the electron density of the aromatic ring. This dramatically lowers the activation energy required for a Nucleophilic Aromatic Substitution (S N​ Ar) reaction. Consequently, the chlorine leaving group is readily displaced by nucleophiles such as the thiolate anion of glutathione (GSH) or the unprotonated ε -amino group of lysine residues[2].

SNAr_Mechanism CDNSB CDNSB (Electrophile) Meisenheimer Meisenheimer Complex CDNSB->Meisenheimer Nucleophilic Attack Nuc Nucleophile (R-SH or R-NH2) Nuc->Meisenheimer Deprotonation Product Conjugate Adduct + Cl⁻ Meisenheimer->Product Chloride Elimination

Fig 1. S_NAr mechanism of CDNSB reacting with nucleophiles via a Meisenheimer complex.

Quantitative Assay Parameters

To ensure reproducibility, the physicochemical behaviors of CDNSB must be matched to the target nucleophile through strict pH control. Table 1 summarizes the quantitative parameters required for assay optimization.

Table 1: Physicochemical Properties & Assay Parameters of CDNSB

ParameterQuantitative ValueMechanistic Rationale
Optimal pH (Thiols) 6.5 – 7.5Favors thiolate anion formation while keeping primary amines protonated (inactive).
Optimal pH (Amines) 8.5 – 9.5Ensures primary amines (e.g., Lysine side chains) are unprotonated and nucleophilic.
Aqueous Solubility > 50 mg/mLEliminates the need for organic co-solvents, preserving native protein structures.
Detection Wavelength 340 nm – 350 nmThe resulting dinitrophenyl-thioether conjugate exhibits a distinct chromophoric shift.
Mass Addition (MS) +246 DaNet mass shift added to the peptide after the displacement of the chlorine atom.

Protocol 1: In Vitro Glutathione S-Transferase (GST) Kinetic Assay

Causality & Design: Glutathione S-transferases (GSTs) are phase II detoxification enzymes that catalyze the conjugation of GSH to electrophiles[1]. In this assay, CDNSB acts as a water-soluble surrogate substrate. The GST active-site architecture lowers the pKa of the GSH thiol, generating a highly reactive thiolate that attacks the CDNSB ring. The formation of the conjugate yields a strong absorbance at 340 nm, allowing for continuous spectrophotometric kinetic tracking.

Self-Validating System: This protocol is engineered with internal validation. A non-enzymatic baseline control is run in parallel to subtract the rate of spontaneous S N​ Ar conjugation, ensuring the final calculated velocity is strictly enzyme-catalyzed. A competitive inhibitor control validates the specificity of the enzymatic active site.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate, pH 6.5, containing 1 mM EDTA.

    • GSH Solution: 50 mM dissolved in Assay Buffer (Must be prepared fresh daily to prevent auto-oxidation).

    • CDNSB Substrate: 50 mM dissolved in ultra-pure water.

  • Reaction Assembly (96-Well Microplate Format):

    • Dispense 180 µL of Assay Buffer into each well.

    • Add 5 µL of the GSH Solution (Final assay concentration: 1.25 mM).

    • Add 5 µL of the CDNSB Substrate (Final assay concentration: 1.25 mM).

  • System Validation Controls:

    • Blank (Spontaneous Rate): Substitute the enzyme volume with 10 µL of Assay Buffer.

    • Positive Control: Utilize 1 µg of purified recombinant GST.

    • Inhibitor Control: Pre-incubate the GST sample with 10 µM Ethacrynic acid (a known GST inhibitor) for 5 minutes prior to addition.

  • Initiation & Kinetic Acquisition:

    • Add 10 µL of the biological sample (e.g., cell lysate or purified enzyme) to initiate the reaction.

    • Immediately transfer to a microplate reader and record absorbance at 340 nm continuously for 5 minutes at 25°C.

  • Data Processing:

    • Calculate the change in absorbance per minute ( ΔA340​ /min) using the linear portion of the kinetic curve.

    • Subtract the Blank ΔA340​ /min from the Sample ΔA340​ /min to determine the true enzymatic rate.

Protocol 2: In Vitro Protein Derivatization for LC-MS/MS Mapping

Causality & Design: To map surface-exposed nucleophiles or track the protein-binding behavior of contact allergens, CDNSB is reacted with intact proteins[2]. By tightly controlling the buffer pH, the S N​ Ar reaction can be directed toward specific residues. Following proteolytic digestion, the covalently modified peptides exhibit a predictable mass shift (+246 Da), which is identified using high-resolution tandem mass spectrometry.

Self-Validating System: A mock-derivatized control (protein incubated under identical conditions but without CDNSB) is processed in parallel. This control is critical for the bioinformatics pipeline to filter out false-positive mass shifts, spontaneous oxidations, and autolysis peaks.

Step-by-Step Methodology:

  • Protein Preparation:

    • Dilute the target protein (e.g., Human Serum Albumin) to 1 mg/mL in 50 mM Ammonium Bicarbonate (pH 7.4 for thiol targeting) or 50 mM Sodium Borate (pH 9.0 for amine targeting).

  • Derivatization Reaction:

    • Add a 50-fold molar excess of CDNSB to the protein solution.

    • Incubate the mixture at 37°C for 2 hours. Crucial: Keep the reaction in the dark to prevent the photodegradation of the nitroaromatic complex.

  • Quenching & Cleanup:

    • Quench the unreacted CDNSB by adding a 100-fold molar excess of free glycine (for amine reactions) or β -mercaptoethanol (for thiol reactions).

    • Remove small molecules using a 10 kDa MWCO centrifugal filter, washing 3 times with 50 mM Ammonium Bicarbonate.

  • Proteolytic Digestion:

    • Denature the retained protein at 95°C for 5 minutes. Cool to room temperature.

    • Add sequencing-grade Trypsin at a 1:50 (enzyme-to-protein) mass ratio. Incubate overnight at 37°C. (Note: Trypsin will not cleave at CDNSB-modified Lysine residues due to steric hindrance and loss of charge).

  • LC-MS/MS Analysis:

    • Acidify the peptide digest with 0.1% Formic Acid.

    • Inject onto a C18 nano-LC column coupled to a high-resolution mass spectrometer. Search the generated spectra for the +246 Da mass addition on Cys/Lys residues.

Workflow Step1 1. Reagent Preparation (Protein + CDNSB in pH-controlled buffer) Step2 2. SNAr Derivatization (37°C, 2 hrs, Dark Incubation) Step1->Step2 Step3 3. Quench & Cleanup (Add Glycine/BME, MWCO Filtration) Step2->Step3 Step4 4. Proteolytic Digestion (Trypsin cleavage at unmodified residues) Step3->Step4 Step5 5. LC-MS/MS Analysis (Identify mass-shifted peptides) Step4->Step5

Fig 2. Experimental workflow for in vitro protein derivatization and LC-MS/MS mapping.

References

  • Habig, W.H., Pabst, M.J., Jakoby, W.B. (1974). Glutathione S-transferases. The first enzymatic step in mercapturic acid formation. Journal of Biological Chemistry, 249(22), 7130-7139.[Link]

  • Aleksic, M., Thierse, H. J., et al. (2010). Tracking human contact allergens: from mass spectrometric identification of peptide-bound reactive small chemicals to chemical-specific naive human T-cell priming. Toxicological Sciences, 118(1), 94-109.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Optimizing the Synthesis of 4-Chloro-2,6-dinitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the kinetic and thermodynamic hurdles associated with the dinitration of highly deactivated aromatic systems.

Nomenclature Note: Due to IUPAC numbering priorities, this compound is frequently indexed in modern chemical databases as 1[1]. However, in classical synthetic literature detailing the pathways to 2,6-dinitroaniline, it is referred to as 2[2], denoting the positions of the nitro groups relative to the chloro substituent. The mechanistic principles below apply universally to this structural isomer.

Reaction Pathway & Mechanistic Bottlenecks

The synthesis relies on the sequential nitration of 4-chlorobenzenesulfonic acid. The primary challenge is the extreme electron-withdrawal exerted by the −Cl , −SO3​H , and the first −NO2​ group, which severely deactivates the ring against the second electrophilic attack.

SynthesisWorkflow A 4-Chlorobenzenesulfonic Acid B Mono-nitro Intermediate A->B HNO3 / H2SO4 45°C C 4-Chloro-2,6-dinitro- benzenesulfonic Acid B->C Fuming HNO3 / Oleum 110°C (Anhydrous) D Desulfonation Byproduct (Yield Loss) B->D H2O accumulation >100°C

Reaction pathway showing kinetic bottlenecks and desulfonation risks during dinitration.

Quantitative Data: Parameter Optimization

To maximize yield, standard nitration conditions must be aggressively modified. The table below summarizes the causality behind these critical adjustments.

ParameterStandard ConditionsOptimized ConditionsMechanistic Rationale
Nitrating Agent 68% HNO₃ / 98% H₂SO₄Fuming HNO₃ (>90%)Generates the higher [NO2+​] required to attack the strongly deactivated mono-nitro intermediate.
Sulfuric Acid 98% H₂SO₄20-30% OleumScavenges byproduct water ( SO3​+H2​O→H2​SO4​ ), preventing hydrolytic desulfonation.
Temperature Isothermal (80°C)Stepwise (45°C 110°C)Prevents thermal runaway during the first nitration; overcomes the high activation energy of the second.
Isolation Aqueous ExtractionSalting out (KCl/NaCl)Forces precipitation of the highly hydrophilic sulfonate salt, maximizing recovery.

Troubleshooting FAQs

Q1: My overall yield is stalling at 40-50%, and LC-MS shows mostly the mono-nitrated intermediate. How do I drive the reaction to completion? A1: The introduction of the first nitro group severely deactivates the aromatic ring. The standard mixed acid (68% HNO₃ / 98% H₂SO₄) lacks the thermodynamic power to efficiently perform the second nitration. Solution: Upgrade to a more aggressive nitrating system. Use fuming nitric acid (>90%) combined with oleum (fuming sulfuric acid). The free SO3​ in oleum shifts the equilibrium of nitronium ion generation entirely to the right, providing the necessary electrophilic strength to overcome the deactivation[3].

Q2: I am observing significant desulfonation (loss of the −SO3​H group) during the second nitration step at elevated temperatures. How can I prevent this? A2: Desulfonation is a classic reversible electrophilic aromatic substitution. It is favored by high temperatures and the presence of water. Since every nitration event generates one equivalent of water ( HNO3​+Ar−H→Ar−NO2​+H2​O ), the water concentration increases as the reaction progresses, triggering hydrolysis of the sulfonic acid. Solution: The use of oleum is critical here. The free SO3​ acts as a chemical desiccant, reacting instantly with byproduct water to form sulfuric acid. This maintains a strictly anhydrous environment, 4[4].

Q3: The reaction mixture turns excessively dark, and I suspect oxidative cleavage. What is the optimal temperature profile? A3: Applying high heat immediately causes the unreacted nitric acid to act as an oxidizer rather than a nitrating agent, leading to ring cleavage and tar formation. Solution: Implement a stepwise temperature profile. Conduct the first nitration at 40–45°C. Only after the mono-nitro intermediate has fully formed should you slowly ramp the temperature to 105–110°C for the second nitration.

Q4: The final product is highly water-soluble. How do I isolate it without losing yield in the aqueous phase? A4: Free sulfonic acids are exceptionally hydrophilic. Attempting an organic extraction will result in massive yield losses. Solution: Utilize the "salting out" technique. Quench the reaction mixture over crushed ice, then add a saturated solution of potassium chloride (KCl). This forces the precipitation of the product as a potassium sulfonate salt, which can be easily isolated via vacuum filtration.

Self-Validating Protocol: Optimized Dinitration Workflow

Note: This procedure involves highly corrosive and reactive fuming acids. Perform strictly in a heavy-duty fume hood with proper PPE.

Phase 1: Mixed Acid Preparation & Mono-nitration

  • Acid Mixing: In a dry, multi-neck round-bottom flask equipped with a mechanical stirrer and an internal thermometer, carefully add 3.0 molar equivalents of 20% Oleum. Chill the flask to 0–5°C using an ice-salt bath.

  • Nitric Addition: Slowly, dropwise, add 2.5 molar equivalents of Fuming Nitric Acid (>90%). Maintain the internal temperature below 15°C to prevent premature loss of NO2​ gas.

  • Substrate Addition: Introduce 1.0 molar equivalent of 4-chlorobenzenesulfonic acid in small portions.

  • First Heating Phase: Remove the ice bath and gently warm the reaction to 45°C. Hold for 2 hours.

    • Self-Validation Checkpoint: Draw a 0.1 mL aliquot, quench in ice water, and analyze via HPLC. The complete disappearance of the starting material validates the success of the mono-nitration. Do not proceed to Phase 2 until this is confirmed , as unreacted starting material can cause a dangerous thermal runaway at higher temperatures[3].

Phase 2: Dinitration & Anhydrous Maintenance 5. Second Heating Phase: Once mono-nitration is validated, gradually ramp the internal temperature to 110°C at a rate of 1°C/min. 6. Reaction Hold: Maintain at 110°C for 6–8 hours. The free SO3​ from the oleum will continuously scavenge the water generated by the nitration, protecting the sulfonic acid group from hydrolysis.

  • Self-Validation Checkpoint: Monitor the reaction color. A stable yellow/orange indicates healthy nitration. A rapid shift to dark brown/black indicates oxidative cleavage; if this occurs, immediately remove the heat source.

Phase 3: Quench & Salting Out 7. Quenching: Allow the mixture to cool to 40°C. Carefully pour the acid mixture over 3 volumes of crushed ice with vigorous stirring. 8. Salting Out: Add solid Potassium Chloride (KCl) to the aqueous mixture until saturation is reached. 9. Isolation: Cool the brine mixture to 0°C for 4 hours to maximize crystallization. Isolate the resulting 4-chloro-2,6-dinitrobenzenesulfonic acid potassium salt via vacuum filtration. Wash with a small volume of ice-cold brine and dry under vacuum.

References

  • Weygand, C., & Hilgetag, G. (1972). Preparative Organic Chemistry. John Wiley & Sons. 2

  • Benchchem Technical Database. (n.d.). 4-Chloro-3-nitrobenzenesulfonic Acid | CAS 121-18-6. 3

  • Google Patents. (1990). US4922008A - Process for the production of 4-nitrotoluene-2-sulfonic acid. 4

  • LookChem Chemical Database. (n.d.). 88-91-5, 4-CHLORO-3,5-DINITROBENZENESULFONIC ACID. 1

Sources

Troubleshooting poor solubility of 4-Chloro-2,6-dinitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. 4-Chloro-2,6-dinitrobenzenesulfonic acid (CDNS)[1] is a powerful electrophilic reagent primarily utilized for the derivatization of primary amines via Nucleophilic Aromatic Substitution (SNAr). In these reactions, the highly activated sulfonate moiety acts as the leaving group.

Despite the presence of the polar sulfonic acid group, researchers frequently encounter unexpected precipitation, incomplete dissolution, or biphasic partitioning during assay development. This guide deconstructs the thermodynamic and kinetic factors governing CDNS solubility, providing self-validating protocols to ensure robust reagent preparation.

Empirical Solubility Profile of CDNS

To establish a baseline, we must look at how the amphiphilic nature of CDNS—a highly hydrophobic, electron-deficient aromatic ring attached to a strictly ionic sulfonate group—interacts with various solvent environments. The sulfonic acid group imparts distinct solubility characteristics, typically rendering the free acid soluble in polar solvents like methanol (up to 2.5% w/v for similar dinitroarenes)[2].

Solvent SystemSolubility StatusMechanistic Rationale
Deionized Water (Free Acid) Moderate / SlowThe free acid forms a stable hydrate network. Requires kinetic energy (agitation/sonication) to disrupt the crystal lattice.
Aqueous Buffer (Na⁺ salts) High (>100 mM)Sodium ions possess high hydration energy, stabilizing the sulfonate anion in solution as a solvent-separated ion pair.
Aqueous Buffer (K⁺ salts) Very Low / Precipitates Potassium forms a tight crystal lattice with the dinitroarene core, overcoming hydration energy.
Methanol / Ethanol High (~2.5% w/v)Protic solvents efficiently disrupt the intermolecular hydrogen bonding of the sulfonic acid.
DMF / DMSO Very HighPolar aprotic solvents possess the high dielectric constant needed to solvate both the hydrophobic core and the polar sulfonate.
Dichloromethane (DCM) InsolubleHighly non-polar; cannot solvate the zwitterionic/ionic sulfonate group without the addition of a phase-transfer catalyst.
Frequently Asked Questions (FAQs)
FAQ 1: Why does my CDNS stock solution instantly precipitate when added to my biological buffer?

The Causality: This is almost universally a Counterion Effect , specifically involving Potassium (K⁺). Many biological buffers, such as standard PBS (Phosphate-Buffered Saline), contain potassium chloride or potassium phosphate. However, arenesulfonates are notoriously sensitive to their counterions; while sodium salts are highly water-soluble, potassium salts frequently form insoluble precipitates.

The CDNS anion is large, flat, and highly polarizable. According to hard-soft acid-base (HSAB) theory and hydration thermodynamics, large polarizable anions form highly stable, insoluble crystal lattices with large, low-hydration-energy cations like K⁺, Rb⁺, or Cs⁺. The lattice energy of the resulting potassium 4-chloro-2,6-dinitrobenzenesulfonate vastly exceeds its solvation energy, causing immediate precipitation. The Solution: Switch to a strictly Sodium (Na⁺) or Lithium (Li⁺) based buffer system (e.g., Na-HEPES or pure Sodium Phosphate). Sodium has a much higher hydration enthalpy, which forces the formation of solvent-separated ion pairs, keeping the CDNS fully dissolved.

Mechanism cdns_anion CDNS Sulfonate Anion (Large, Polarizable) k_ion Potassium (K+) Low Hydration Energy cdns_anion->k_ion + K+ Buffer na_ion Sodium (Na+) High Hydration Energy cdns_anion->na_ion + Na+ Buffer lattice Tight Crystal Lattice (Lattice Energy > Solvation) k_ion->lattice solvated Solvent-Separated Ion Pair (Stable Water Shell) na_ion->solvated precipitate Insoluble Precipitate (Reaction Fails) lattice->precipitate soluble Highly Soluble (Reaction Proceeds) solvated->soluble

Mechanistic pathway showing counterion effects on CDNS aqueous solubility.

FAQ 2: I need to perform an SNAr derivatization in an organic solvent (DCM). How do I dissolve CDNS?

The Causality: CDNS is an amphiphilic contradiction. In non-polar solvents like DCM or Hexane, the dielectric constant is too low to separate the sulfonate-proton (or sulfonate-sodium) ion pair. This leads to severe aggregation and insolubility. The Solution: You have two scientifically sound options:

  • Solvent Swapping: Conduct the reaction in a polar aprotic solvent like anhydrous DMF or DMSO, which have high dielectric constants and excellent solvating power for both domains of the molecule.

  • Phase-Transfer Catalysis (PTC): If DCM is strictly required, convert the CDNS to its tetraalkylammonium salt. By adding 1.1 equivalents of Tetrabutylammonium chloride (TBA-Cl) to an aqueous solution of CDNS, and extracting with DCM, the bulky, lipophilic TBA⁺ cation pairs with the CDNS sulfonate, pulling it seamlessly into the organic phase.

FAQ 3: Does the age or hydration state of my CDNS powder affect dissolution?

The Causality: Yes. CDNS, like many arylsulfonic acids, is highly hygroscopic. Over time, the anhydrous powder absorbs atmospheric moisture to form tightly bound crystalline hydrates. While hydrates are water-soluble, the kinetic rate of dissolution drops significantly because the water molecules within the crystal lattice satisfy the sulfonic acid's hydrogen-bonding requirements, making it thermodynamically "lazy" to interact with bulk solvent. The Solution: For rapid dissolution, gently warm the aqueous solution to 40°C and sonicate for 5 minutes.

Step-by-Step Protocol: Preparation of a Stable 100 mM CDNS Stock Solution

Self-Validating System: This protocol incorporates a visual clarity check and a pH validation step to ensure the reagent is fully active and has not undergone premature hydrolysis.

Materials Required:

  • CDNS (Free acid or Sodium salt)

  • Anhydrous Dimethylformamide (DMF) or HPLC-grade Water (strictly K⁺-free)

  • Vortex mixer & Ultrasonic bath

Methodology:

  • Weighing: Accurately weigh 28.2 mg of CDNS (MW ~281.93 g/mol for the anhydrous free acid) into a clean, dry 2.0 mL amber microcentrifuge tube.

    • Causality: Amber tubes prevent UV-induced degradation of the light-sensitive nitro groups.

  • Primary Solubilization: Add 800 µL of the chosen solvent (DMF for organic workflows, K⁺-free Water for aqueous workflows).

  • Kinetic Disruption: Vortex vigorously for 60 seconds. If visible particulates remain, place the tube in an ultrasonic bath at room temperature for 3-5 minutes.

    • Causality: Sonication provides the activation energy required to break the hydrate crystal lattice without applying excessive heat that could trigger premature hydrolysis of the labile 4-chloro group.

  • Volume Adjustment: Once the solution is completely optically clear (no Schlieren lines or micro-particles), add the remaining solvent to bring the final volume to exactly 1.0 mL.

  • Validation Check (Aqueous only): Check the pH of a 1:10 dilution. It should be highly acidic (pH < 2) if using the free acid. Do NOT neutralize with KOH; use NaOH if pH adjustment is required for the downstream SNAr reaction.

  • Storage: Store at -20°C. The stock is stable for up to 3 months.

Workflow start Solid CDNS Reagent decision Target Solvent System? start->decision aq_path Aqueous Buffer decision->aq_path Aqueous org_path Organic Solvent decision->org_path Organic check_k Verify Counterions (Avoid K+, Rb+) aq_path->check_k check_polar Select Solvent Polarity org_path->check_polar use_na Use Na+ / Li+ Salts (e.g., Na-Phosphate) check_k->use_na success Fully Solubilized CDNS Ready for SNAr use_na->success use_dmf Polar Aprotic (DMF, DMSO) check_polar->use_dmf use_ptc Non-Polar (DCM) Add TBA+ Phase Transfer check_polar->use_ptc use_dmf->success use_ptc->success

Workflow for selecting the optimal solvent system for CDNS solubilization.

References
  • Title: Product Class 9: Arenesulfonic Acids and Derivatives | Source: Thieme-Connect | URL: [Link]

Sources

Preventing degradation of 4-Chloro-2,6-dinitrobenzenesulfonic acid during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for 4-Chloro-2,6-dinitrobenzenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to proactively address potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-Chloro-2,6-dinitrobenzenesulfonic acid during storage?

A1: The degradation of 4-Chloro-2,6-dinitrobenzenesulfonic acid is primarily influenced by three factors:

  • Hydrolysis: The sulfonic acid moiety can be susceptible to reaction with water, leading to the formation of sulfuric acid and 1-chloro-2,6-dinitrobenzene.

  • Photodegradation: Like many nitroaromatic compounds, this molecule can be sensitive to light, particularly UV radiation.[1][2] This can trigger complex degradation pathways.

  • Thermal Decomposition: Elevated temperatures can provide the energy needed to initiate the breakdown of the molecule, potentially leading to the loss of the nitro or sulfonic acid groups.[3]

Q2: What are the ideal long-term storage conditions for 4-Chloro-2,6-dinitrobenzenesulfonic acid?

A2: To minimize degradation, it is crucial to store the compound under controlled conditions. Based on safety data sheets and the known reactivity of similar compounds, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool environment (2-8°C recommended).Reduces the rate of potential thermal decomposition.
Light Protect from light by using an amber vial or by storing in a dark cabinet.Prevents photodegradation initiated by UV or visible light.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture, thereby reducing the risk of hydrolysis.
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents the ingress of moisture and avoids potential reactions with container materials.[4][5]

Q3: What are the visual signs of degradation?

A3: While chemical analysis is required for confirmation, visual inspection can provide early indications of degradation. Be vigilant for:

  • Color Change: A noticeable change from its initial appearance, such as darkening or the development of a yellowish or brownish hue.

  • Change in Physical State: Clumping of the solid material, which may suggest the absorption of moisture.

  • Odor: The development of any unusual or sharp odors.

Q4: Which materials or chemicals are incompatible with 4-Chloro-2,6-dinitrobenzenesulfonic acid?

A4: To prevent hazardous reactions and degradation, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[4]

  • Strong Bases: Can neutralize the sulfonic acid and may promote other degradation pathways.

  • Water/Moisture: As a primary cause of hydrolysis, exposure should be minimized.

Troubleshooting and Experimental Guides

This section provides detailed protocols for identifying and mitigating degradation of 4-Chloro-2,6-dinitrobenzenesulfonic acid.

Troubleshooting Guide: Investigating Suspected Degradation

If you suspect that your sample of 4-Chloro-2,6-dinitrobenzenesulfonic acid has degraded, a systematic approach is necessary to confirm your suspicions and determine the extent of the issue.

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of 4-Chloro-2,6-dinitrobenzenesulfonic acid and detecting potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of your 4-Chloro-2,6-dinitrobenzenesulfonic acid sample.

    • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (starting point, may require optimization):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 95% A to 5% A over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the parent compound)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Analyze the chromatogram for the presence of new peaks, which may indicate degradation products.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • For identification of degradation products, couple the HPLC to a mass spectrometer (LC-MS).[6]

Experimental Protocol 2: Forced Degradation Study

To proactively understand the stability of your compound, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.

G cluster_conditions Forced Degradation Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) Base->HPLC Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Oxidative->HPLC Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Photo Photolytic Stress (UV/Vis light exposure) Photo->HPLC Structure Structural Elucidation (NMR) HPLC->Structure Parent 4-Chloro-2,6-dinitrobenzenesulfonic acid Parent->Acid Parent->Base Parent->Oxidative Parent->Thermal Parent->Photo

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare separate samples of your compound at a known concentration (e.g., 1 mg/mL) in solution or as a solid.

  • Expose each sample to one of the following stress conditions for a defined period (e.g., 24, 48, 72 hours):

    • Acidic Hydrolysis: Add 0.1 M HCl and heat to 60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at 80°C.

    • Photodegradation: Expose the solution to a photostability chamber with controlled light and temperature.

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, using the HPLC method described in Experimental Protocol 1.

  • Compare the chromatograms to identify and quantify the degradation products formed under each condition.

Predicted Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible:

DegradationPathways cluster_hydrolysis Hydrolysis cluster_photolysis Photodegradation cluster_thermal Thermal Degradation A 4-Chloro-2,6-dinitrobenzenesulfonic acid B 1-Chloro-2,6-dinitrobenzene A->B H2O C Sulfuric Acid A->C H2O D Reduction of Nitro Groups (e.g., to nitroso, hydroxylamino, or amino) A->D hv F Desulfonation A->F Δ G Denitration A->G Δ E Ring Cleavage Products D->E further hv

Caption: Plausible degradation pathways for 4-Chloro-2,6-dinitrobenzenesulfonic acid.

By understanding the potential degradation pathways and implementing the recommended storage and handling procedures, you can ensure the long-term stability and reliability of your 4-Chloro-2,6-dinitrobenzenesulfonic acid for your research and development needs.

References

  • U.S. Department of Health and Human Services. (n.d.). 6. Analytical Methods. ATSDR. Retrieved from [Link]

  • Material Safety Data Sheet: 4-Chlorobenzenesulfonic Acid. (n.d.). Retrieved from [Link]

  • Hydrolysis. (n.d.). Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021, September 28). Safety Data Sheet: 4-(Chloromercuri)benzenesulfonic acid sodium salt. Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 4-CHLORO-2,6-DINITROBENZENESULFONIC ACID. Retrieved from [Link]

  • Ye, M., et al. (2011). Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas atmospheres. Water Science and Technology, 64(7), 1466-72.
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Scherer, B., et al. (2019). A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Drug Testing and Analysis, 11(7), 1019-1030.
  • Stability Testing of New Drug Substances and Products. (n.d.). Lejan Team. Retrieved from [Link]

  • Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1056-1058.
  • Reed, R. A., & Li, Y. (2013). Analytical methodologies for discovering and profiling degradation-related impurities.
  • Park, H. S., et al. (2001). Degradation of Chloronitrobenzenes by a Coculture of Pseudomonas putida and a Rhodococcus sp. Applied and Environmental Microbiology, 67(6), 2615-2620.
  • Idowu, O. S., et al. (2008). Kinetics of thermal decomposition of 4-carboxyl-2,6-dinitrobenzenediazonium ion (CDNBD).
  • Rajkumar, R., et al. (2021). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. Dalton Transactions, 50(44), 16298-16309.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Park, H. S., Lim, S. J., Chang, Y. K., Livingston, A. G., & Kim, H. S. (2001). Degradation of Chloronitrobenzenes by a Coculture of Pseudomonas putida and a Rhodococcus sp. Applied and Environmental Microbiology, 67(6), 2615–2620.
  • Ghosh, P., Samanta, A. N., & Ray, S. (2011). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. International Journal of Environmental Science and Technology, 8(4), 735-744.
  • Stern, K. H. (2009). High Temperature Properties and Decomposition of Inorganic Salts, Part 4. Oxy-Salts of the Halogens.
  • Ghosh, A., et al. (2010). Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300. Environmental Science & Technology, 44(4), 1367-1373.
  • Bürkert. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • Wang, N., et al. (2025). Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals. Molecules, 30(2), 269.
  • Katoh, K., et al. (2018). Thermal decomposition behavior of nitrocellulose/acid mixtures in sealed and open systems. Journal of the Japan Explosives Society, 79(1), 1-8.
  • Zhao, Q., et al. (2025).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66627, 4-Chloro-3,5-dinitrobenzenesulphonic acid. Retrieved from [Link]

  • Idowu, O. S., et al. (2008). Kinetics of Thermal Decomposition of 4-Carboxyl-2,6-Dinitrobenzenediazonium Ion (CDNBD).

Sources

Technical Support Center: Optimizing 4-Chloro-2,6-Dinitrobenzenesulfonic Acid (CDNSA) Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Chloro-2,6-dinitrobenzenesulfonic acid (CDNSA) and its highly activated structural isomers (e.g., 4-chloro-3,5-dinitrobenzenesulfonic acid). CDNSA is a highly reactive, water-soluble electrophilic probe used extensively for the derivatization of primary and secondary amines, amino acids, and proteins prior to UV/Vis spectroscopy or LC-MS analysis[1].

This guide provides field-proven protocols, mechanistic insights, and troubleshooting steps to ensure robust and reproducible derivatization workflows.

Core Principles: The Causality of CDNSA Reactivity

To optimize your experiments, it is critical to understand why CDNSA behaves the way it does. CDNSA operates via a Nucleophilic Aromatic Substitution (SNAr) mechanism[2].

  • Electronic Activation: The presence of two strongly electron-withdrawing nitro groups and a sulfonic acid moiety significantly depletes the electron density of the aromatic ring. This activates the chlorine atom, making it highly susceptible to nucleophilic attack by unprotonated amines.

  • Aqueous Superiority: Unlike 1-fluoro-2,4-dinitrobenzene (Sanger’s reagent), which requires organic co-solvents that can precipitate proteins, the sulfonic acid group in CDNSA imparts excellent aqueous solubility[1]. This allows for the derivatization of native proteins and polar amino acids in purely aqueous buffers, preserving protein topology.

  • The Rate-Determining Step: The formation of the resonance-stabilized intermediate (Meisenheimer complex) is the bottleneck of the reaction. Providing mild thermal energy (e.g., 40°C) overcomes this activation barrier without degrading the analyte.

SNAr_Mechanism Reactants CDNSA + R-NH2 (Highly Activated Cl) Attack Nucleophilic Attack (Rate-Determining Step) Reactants->Attack Intermediate Meisenheimer Complex (Resonance Stabilized) Attack->Intermediate Elimination Chloride Elimination (Fast Step) Intermediate->Elimination Product Derivatized Product + HCl Elimination->Product

Fig 1. Nucleophilic Aromatic Substitution (SNAr) mechanism of CDNSA with primary amines.

Standard Operating Protocol: A Self-Validating System

To ensure scientific integrity and prevent false negatives, this protocol incorporates internal validation controls. The Blank validates reagent integrity, while the Positive Control validates the reaction conditions.

Materials Required
  • CDNSA Reagent: 10 mM in LC-MS grade water (Must be prepared fresh daily to prevent hydrolysis).

  • Reaction Buffer: 100 mM Sodium Borate, pH 9.0. (Do not use Tris buffer, as its primary amine will react with CDNSA).

  • Positive Control: 1 mM Glycine in Reaction Buffer.

  • Quenching Solution: 1% Formic Acid or 100 mM HCl.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the target amine, amino acid, or protein in the Reaction Buffer to a final concentration of 0.1 – 1.0 mM.

  • Control Setup: Prepare a Blank (Buffer only) and a Positive Control (Glycine) in parallel with your unknown experimental samples.

  • Reagent Addition: Add 10 molar equivalents of the fresh CDNSA reagent to the sample, Blank, and Positive Control. Vortex gently to ensure homogeneous mixing.

  • Incubation: Incubate the reaction mixtures at 40°C for 40 minutes in the dark. This specific temperature provides the optimal activation energy for the SNAr reaction while minimizing thermal degradation[2].

  • Quenching: Acidify the reaction by adding an equal volume of Quenching Solution. This immediately drops the pH below 4.0, protonating any unreacted amines and instantly halting the SNAr reaction.

  • Analysis: Analyze the derivatized products via UV/Vis spectroscopy (absorbance typically measured at 340-360 nm) or LC-MS[3].

    • Validation Check: The Positive Control must show a distinct derivatized glycine peak. The Blank should exhibit minimal background absorbance.

Workflow Start Sample Preparation (Amine/Protein in Buffer) Buffer pH Optimization (Borate Buffer pH 8.5-9.5) Start->Buffer Reagent Add CDNSA Reagent (Aqueous Solution) Buffer->Reagent Incubation Incubation (40°C, 40 mins, Dark) Reagent->Incubation Quench Quench Reaction (Add HCl or Scavenger) Incubation->Quench Analysis Analysis (UV/Vis 340nm or LC-MS) Quench->Analysis

Fig 2. Step-by-step CDNSA derivatization workflow for amine and protein analysis.

Troubleshooting & FAQs

Q: My derivatization yield is consistently low despite adding excess CDNSA. What is the most likely cause? A: The most critical parameter in SNAr derivatization is the pH of the reaction buffer. The amine must be in its deprotonated (nucleophilic) state to attack the CDNSA ring. If the pH is too low (e.g., < 8.0), the amine remains protonated and unreactive. Conversely, if the pH is too high (> 10.0), hydroxide ions in the buffer act as competing nucleophiles, leading to the rapid hydrolysis of CDNSA into a non-reactive phenol derivative. Maintain a strict pH of 8.5–9.5.

Q: I am observing a high background signal in my Blank control. How can I fix this? A: A high background signal in the Blank indicates reagent degradation. CDNSA is moisture-sensitive over prolonged periods and will slowly hydrolyze in water. Always prepare the CDNSA stock solution fresh daily. Additionally, ensure your reaction buffer does not contain competing nucleophiles (e.g., ammonium bicarbonate or Tris).

Q: Can CDNSA be used for protein surface topology mapping? A: Yes. Because CDNSA is highly water-soluble and membrane-impermeable, it selectively derivatizes solvent-exposed lysine residues on the surface of intact proteins or live cells, without penetrating the hydrophobic core or crossing lipid bilayers. This makes it an excellent complementary chemical probe for mass spectrometry-based structural proteomics[3].

Quantitative Data: Optimizing Reaction Parameters

Table 1: Effect of pH and Temperature on CDNSA Derivatization Yield (Using 1 mM Glycine)

Buffer pHTemperature (°C)Incubation Time (min)Relative Yield (%)Side-Product (Hydrolysis)
7.5404035%Low
8.5404088%Low
9.0 40 40 99% Low
10.5404065%High
9.0254070%Low
9.0604098%Moderate

Table 2: Comparison of Common Amine Derivatization Reagents

ReagentAqueous SolubilityTarget ResiduesTypical Application
CDNSA ExcellentPrimary/Secondary AminesAqueous LC-MS, Protein Surface Mapping
DNFB (Sanger's)Poor (Requires Organics)Primary AminesN-terminal sequencing
TNBS GoodPrimary AminesColorimetric amine quantification

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 4-Chloro-3-nitrobenzenesulfonic Acid." Benchchem.
  • "Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition." ACS Publications.
  • "Macromolecule analysis employing nucleic acid encoding." Google Patents (US20190145982A1).

Sources

Technical Support Center: Troubleshooting False Positives in 4-Chloro-2,6-dinitrobenzenesulfonic Acid Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with colorimetric probes that rely on Nucleophilic Aromatic Substitution (SNAr).

Unlike traditional hydrophobic probes such as 1-chloro-2,4-dinitrobenzene (CDNB), the inclusion of the sulfonic acid moiety in 4-Chloro-2,6-dinitrobenzenesulfonic acid (4-Cl-2,6-DNBS) confers excellent aqueous solubility. However, the highly electron-withdrawing nature of the two nitro groups and the sulfonate group makes the chlorine leaving group exceptionally susceptible to off-target nucleophilic attack. While highly sensitive for quantifying specific thiols or primary amines, the thermodynamic drive of the SNAr reaction makes this assay prone to false positives in complex biological matrices.

This guide details the mechanistic causes of these artifacts and provides field-proven troubleshooting strategies to ensure your data is robust and reproducible.

Reaction Pathways & Interference Mechanisms

Pathway cluster_true Intended Pathway cluster_false Interference Pathways (False Positives) Probe 4-Cl-2,6-DNBS (Electrophilic Probe) Target Target Nucleophile (e.g., Enzyme-catalyzed) Probe->Target Specific SNAr Amine Amine Buffers (e.g., Tris, Glycine) Probe->Amine Off-target SNAr Reductant Reducing Agents (e.g., DTT, BME) Probe->Reductant Thiol Conjugation Hydrolysis Alkaline Hydrolysis (pH > 8.0) Probe->Hydrolysis OH- Displacement TrueSignal True Positive Signal (Specific Conjugate) Target->TrueSignal FalseSignal False Positive Signal (Background Drift / Spikes) Amine->FalseSignal Reductant->FalseSignal Hydrolysis->FalseSignal

Fig 1. SNAr reaction pathways of 4-Cl-2,6-DNBS showing true vs. false positive signal generation.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing a high, continuously drifting background absorbance in my blank wells? Cause: This is the most common artifact and is almost always caused by buffer interference . 4-Cl-2,6-DNBS reacts via SNAr with any available nucleophile. If your assay buffer contains primary amines (e.g., Tris or Glycine), the unprotonated fraction of these amines will attack the chlorine-bearing carbon on the probe. This creates a continuous, non-enzymatic formation of a colored adduct, resulting in a drifting baseline[1]. Solution: Immediately switch to a non-nucleophilic buffer system. We recommend 100 mM Potassium Phosphate or HEPES (pH 6.5–7.4). Never use Tris, Glycine, or ammonium-containing buffers with dinitrobenzene probes.

Q2: My cell lysate samples are producing massive signal spikes immediately upon probe addition, even without the target enzyme/analyte. What is happening? Cause: Matrix effects from reducing agents . Cell lysis buffers frequently contain dithiothreitol (DTT) or β-mercaptoethanol (BME) to stabilize proteins. These reagents contain highly reactive free thiols that rapidly conjugate with the 4-Cl-2,6-DNBS probe, completely consuming the reagent and generating a massive false-positive absorbance spike[2]. Solution: You must remove all thiol-based reducing agents prior to the assay. Use a desalting column (e.g., Sephadex G-25) to exchange your sample into a clean buffer. If a reducing agent is absolutely required for protein stability, use TCEP (Tris(2-carboxyethyl)phosphine). TCEP lacks a free thiol and is a poor nucleophile for SNAr, making it compatible with this assay.

Q3: Even in a clean phosphate buffer, my minus-enzyme control shows a slow increase in absorbance. Is the probe degrading? Cause: You are observing spontaneous (non-enzymatic) conjugation or alkaline hydrolysis . If your target analyte is a small nucleophile (like glutathione), it will react spontaneously with the probe at a basal rate, even without an enzyme like Glutathione S-Transferase (GST),[3]. Alternatively, if your buffer pH is > 8.0, hydroxide ions (OH⁻) can displace the chloride, hydrolyzing the probe into a highly colored picric-acid derivative. Solution: First, ensure your assay pH is strictly maintained between 6.5 and 7.4. Lowering the pH slightly (e.g., to 6.5) protonates a larger fraction of free thiols/amines, significantly reducing the spontaneous reaction rate. Second, always run a parallel "minus-enzyme" (or minus-analyte) blank and subtract this basal kinetic rate (ΔA/min) from your sample wells to isolate the specific signal.

Quantitative Impact of Interfering Agents

To assist in diagnosing your specific issue, compare your observed baseline drift against the typical interference profiles below:

Interfering AgentMechanism of InterferenceImpact on Baseline (ΔA/min)Recommended Mitigation
Tris Buffer (50 mM) Off-target SNAr via primary amineHigh (+0.045)Switch to PBS or HEPES
DTT / BME (1 mM) Direct thiol conjugationVery High (+0.120)Use TCEP or desalt sample
Alkaline pH (> 8.0) Spontaneous OH⁻ hydrolysisModerate (+0.015)Maintain pH 6.5 – 7.5
Endogenous GSH Non-enzymatic spontaneous conjugationLow to Moderate (+0.008)Subtract minus-enzyme blank
Validated Experimental Protocol: A Self-Validating System

To guarantee scientific integrity, an assay must be designed to validate itself internally. The following protocol utilizes kinetic measurements and parallel blanking to mathematically eliminate false positives.

Step 1: Reagent Preparation

  • Buffer: Prepare 100 mM Potassium Phosphate buffer, pH 6.5. (Causality: The slightly acidic pH minimizes spontaneous thiolate formation and prevents alkaline hydrolysis of the probe).

  • Probe Stock: Prepare a 50 mM stock of 4-Cl-2,6-DNBS in anhydrous ethanol or DMSO. Store at -20°C in the dark. (Causality: Aqueous storage leads to slow hydrolysis. Organic solvents keep the probe inert until dilution).

Step 2: Sample Clean-up (Crucial for Lysates)

  • Pass cell lysates or protein samples through a Zeba™ spin desalting column pre-equilibrated with the phosphate buffer.

  • (Causality: Low-molecular-weight nucleophiles like DTT or endogenous glutathione will outcompete your target for the probe. Size-exclusion physically separates the high-molecular-weight target proteins from these small interfering molecules).

Step 3: Assay Assembly (96-Well Plate) Set up three parallel conditions for every sample to create a self-validating matrix:

  • Test Well: 180 µL Buffer + 10 µL Sample + 10 µL Probe.

  • Matrix Blank: 190 µL Buffer + 10 µL Sample. (Accounts for intrinsic sample absorbance/turbidity).

  • Reagent Blank: 190 µL Buffer + 10 µL Probe. (Accounts for spontaneous probe hydrolysis).

Step 4: Kinetic Measurement & Data Processing

  • Read absorbance continuously at the target wavelength (e.g., 340 nm) every 30 seconds for 5 minutes using a microplate reader.

  • (Causality: Endpoint assays cannot distinguish between a pre-existing colored contaminant and true product formation. Measuring the change in absorbance over time (ΔA/min) isolates the active conjugation event from static background noise).

  • Final Calculation: Calculate the true specific rate to eliminate false positives: ΔA_true/min = (ΔA_test/min) - (ΔA_matrix/min + ΔA_reagent/min)

Sources

Technical Support Center: Advanced Purification of 4-Chloro-2,6-dinitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the advanced purification of 4-Chloro-2,6-dinitrobenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following question-and-answer format addresses specific issues, offering troubleshooting strategies and detailed experimental protocols grounded in scientific principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-Chloro-2,6-dinitrobenzenesulfonic acid and how do they arise?

A1: The primary impurities in 4-Chloro-2,6-dinitrobenzenesulfonic acid typically stem from the synthetic route, which often involves the sulfonation and subsequent dinitration of a chlorinated benzene derivative. Common impurities include:

  • Isomeric Byproducts: Incomplete or over-nitration can lead to the formation of other chlorinated and nitrated benzenesulfonic acid isomers. For instance, you might encounter mono-nitrated or tri-nitrated species, or isomers with different substitution patterns.

  • Unreacted Starting Materials: Residual starting materials from the sulfonation and nitration steps can persist in the crude product.

  • Hydrolysis Products: The presence of water during synthesis or workup, especially at elevated temperatures, can lead to the hydrolysis of the chloro group to a hydroxyl group, forming 4-hydroxy-2,6-dinitrobenzenesulfonic acid.

  • Residual Acids and Salts: Incomplete neutralization or washing can leave residual sulfuric acid, nitric acid, or their corresponding salts in the final product.

Understanding the potential impurities is the first critical step in designing an effective purification strategy. The choice of purification method will largely depend on the physicochemical differences between the desired product and these contaminants.

Q2: Is 4-Chloro-2,6-dinitrobenzenesulfonic acid stable under typical purification conditions?

A2: 4-Chloro-2,6-dinitrobenzenesulfonic acid is a relatively stable compound. However, like many nitroaromatic compounds, it can be sensitive to heat and strong bases.[1] It's important to be mindful of the following:

  • Thermal Stability: Prolonged exposure to high temperatures should be avoided to prevent potential decomposition.[1] When performing distillations or recrystallizations at elevated temperatures, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and minimize the heating duration.

  • pH Sensitivity: Strong bases can lead to nucleophilic aromatic substitution, potentially displacing the chloro group. Therefore, if basic conditions are required for impurity removal, it is crucial to use mild bases and carefully control the reaction conditions.

Q3: Which analytical techniques are most suitable for assessing the purity of 4-Chloro-2,6-dinitrobenzenesulfonic acid?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis of non-volatile compounds like 4-Chloro-2,6-dinitrobenzenesulfonic acid. A reversed-phase C18 or C8 column with a suitable mobile phase (e.g., a gradient of water/acetonitrile with an acid modifier like formic or acetic acid) can effectively separate the target compound from its impurities.[2] UV detection is typically employed, leveraging the chromophoric nature of the nitroaromatic system.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for sulfonic acids due to their low volatility, GC-MS can be used after derivatization to a more volatile ester. This technique is particularly useful for identifying and quantifying volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can provide quantitative information about the purity if an internal standard is used.

  • Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.

A multi-technique approach provides a more complete picture of the sample's purity and identity.

Section 2: Troubleshooting and Optimization Guides

This section provides practical solutions to common problems encountered during the purification of 4-Chloro-2,6-dinitrobenzenesulfonic acid.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[4][5]

Problem: Oily precipitate forms instead of crystals upon cooling.

  • Causality: This often occurs when the solution is supersaturated to a point where the compound's solubility limit is exceeded too rapidly, or when the melting point of the impure compound is below the temperature of the crystallization solvent.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation level slightly.[6]

    • Allow the solution to cool more slowly. This can be achieved by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.[5][6]

    • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

Problem: Poor recovery of the purified compound.

  • Causality: This can result from using too much solvent, the compound having significant solubility in the cold solvent, or premature crystallization during hot filtration.[7]

  • Solution:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6]

    • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Prevent Premature Crystallization: Pre-heat the filtration apparatus (funnel and filter paper) with hot solvent before filtering the hot solution.[8]

Problem: Crystals are colored, indicating persistent impurities.

  • Causality: Colored impurities are often highly conjugated organic molecules that co-crystallize with the product.

  • Solution:

    • Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[4] Be cautious not to add too much, as it can also adsorb the desired product.

    • Perform a Second Recrystallization: A second recrystallization step can further enhance purity.

Workflow for Recrystallization

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Add Activated Charcoal (if necessary) B->C D Hot Gravity Filtration C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: A generalized workflow for the recrystallization of 4-Chloro-2,6-dinitrobenzenesulfonic acid.

Column Chromatography Troubleshooting

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[9] For a highly polar compound like a sulfonic acid, reversed-phase chromatography is often more suitable than normal-phase.[10]

Problem: Poor separation of the desired compound from impurities (overlapping peaks).

  • Causality: The mobile phase polarity may not be optimal for the given stationary phase, leading to insufficient differential migration of the components.

  • Solution:

    • Adjust Mobile Phase Polarity: In reversed-phase chromatography, decreasing the polarity of the mobile phase (e.g., increasing the organic solvent concentration) will generally decrease the retention time of polar compounds. Fine-tuning the solvent gradient is key to achieving good resolution.

    • Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. For instance, a C8 column may offer different selectivity compared to a C18 column.[2]

Problem: The compound is not eluting from the column.

  • Causality: The compound is too strongly adsorbed to the stationary phase, and the mobile phase is not strong enough to elute it.

  • Solution:

    • Increase Mobile Phase Strength: In reversed-phase chromatography, increase the proportion of the organic solvent in the mobile phase.

    • Add a Modifier: For sulfonic acids, adding a small amount of a volatile acid (e.g., formic acid or acetic acid) or a buffer (e.g., ammonium acetate) to the mobile phase can improve peak shape and elution by suppressing the ionization of the sulfonic acid group.[10]

Problem: Streaking or tailing of the compound band.

  • Causality: This can be caused by overloading the column, degradation of the compound on the stationary phase, or secondary interactions between the analyte and the stationary phase.

  • Solution:

    • Reduce Sample Load: Use a smaller amount of the crude sample.

    • Modify the Mobile Phase: As mentioned above, adding an acid or buffer can minimize unwanted interactions and improve peak shape.

Decision Tree for Chromatography Troubleshooting

Chromatography_Troubleshooting Start Chromatography Issue PoorSep Poor Separation? Start->PoorSep NoElution No Elution? PoorSep->NoElution No AdjustMobile Adjust Mobile Phase Polarity/Gradient PoorSep->AdjustMobile Yes Tailing Tailing/Streaking? NoElution->Tailing No IncreaseStrength Increase Mobile Phase Strength NoElution->IncreaseStrength Yes ReduceLoad Reduce Sample Load Tailing->ReduceLoad Yes ChangeColumn Change Stationary Phase (e.g., C18 to C8) AdjustMobile->ChangeColumn Still Poor AddModifier Add Mobile Phase Modifier (Acid/Buffer) IncreaseStrength->AddModifier Still No Elution ReduceLoad->AddModifier Still Tailing

Caption: A decision tree to guide troubleshooting during the chromatographic purification of 4-Chloro-2,6-dinitrobenzenesulfonic acid.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from an Aqueous/Organic Solvent System

This protocol is suitable for purifying 4-Chloro-2,6-dinitrobenzenesulfonic acid that is a solid at room temperature.

Materials:

  • Crude 4-Chloro-2,6-dinitrobenzenesulfonic acid

  • Solvent 1 (e.g., Ethanol or a similar polar organic solvent in which the compound is soluble when hot)

  • Solvent 2 (e.g., Water, in which the compound is less soluble)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Solvent Selection: In an Erlenmeyer flask, dissolve a small amount of the crude product in a minimal amount of hot Solvent 1.

  • Dissolution: In a larger Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of hot Solvent 1.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and fluted filter paper) by pouring hot solvent through it. Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Induce Crystallization: To the hot filtrate, add hot Solvent 2 dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot Solvent 1 to redissolve the precipitate, resulting in a saturated solution.[8]

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold Solvent 2 to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Reversed-Phase Flash Column Chromatography

This protocol is suitable for separating 4-Chloro-2,6-dinitrobenzenesulfonic acid from impurities with different polarities.

Materials:

  • Crude 4-Chloro-2,6-dinitrobenzenesulfonic acid

  • Reversed-phase silica gel (C18 or C8)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flash chromatography system or glass column

  • Fraction collector or test tubes

Procedure:

  • Column Packing: Prepare a slurry of the reversed-phase silica gel in the initial mobile phase composition (e.g., 95% A, 5% B) and pack the column.

  • Sample Preparation: Dissolve the crude product in a minimum amount of the initial mobile phase. If it is not fully soluble, a stronger solvent mixture can be used, and the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with the initial mobile phase composition. Gradually increase the proportion of Mobile Phase B to create a polarity gradient. The optimal gradient will depend on the specific impurities present and should be determined by preliminary thin-layer chromatography (TLC) or analytical HPLC.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Section 4: Safety Precautions

4-Chloro-2,6-dinitrobenzenesulfonic acid and its related reagents are hazardous chemicals. Always adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12][13]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[14]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[12][13] In case of contact, rinse immediately with plenty of water.[11][14]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[11]

References

  • Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods. Retrieved from [Link]

  • Organic Syntheses. 2,6-dinitroaniline. Retrieved from [Link]

  • Ministry of Food and Drug Safety. Analytical Methods. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. Retrieved from [Link]

  • Chem-Supply. 4-CHLORO-2,6-DINITROBENZENESULFONIC ACID — Chemical Substance Information. Retrieved from [Link]

  • University of Alberta. Recrystallization - Single Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Google Patents. (2011). US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone.
  • PubChem. 4-Chloro-3,5-dinitrobenzenesulphonic acid. Retrieved from [Link]

  • PubMed. (1975). An improved 2,4,6-trinitrobenzenesulfonic acid method for the determination of amines. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Sciencemadness.org. (2021, February 15). Synthesis of 4-chloro-2-nitrophenol. Retrieved from [Link]

  • PrepChem.com. Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]

  • Google Patents. (1954). US2679538A - Production of chloro-2, 4, 6-trinitrobenzenes.
  • Semantic Scholar. (2005). Chromatographic purification methods used for rDNA products. Retrieved from [Link]

  • Cytiva. Protein purification troubleshooting guide. Retrieved from [Link]

  • Waters Corporation. LC Purification Troubleshooting Guide. Retrieved from [Link]

  • UCLA. (2007, April 15). Purifying Challenging Proteins. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0416 - 1-CHLORO-2,4-DINITROBENZENE. Retrieved from [Link]

  • Organic Syntheses. 1-chloro-2,6-dinitrobenzene. Retrieved from [Link]

  • PubChem. 4-Chloro-2,6-dinitrophenol. Retrieved from [Link]

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Reducing side reactions when using 4-Chloro-2,6-dinitrobenzenesulfonic acid as a cross-linker

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 4-Chloro-2,6-dinitrobenzenesulfonic Acid (CDNSA) Cross-Linking

Welcome to the CDNSA Troubleshooting Guide. As an Application Scientist, I have designed this resource to help researchers navigate the complex nucleophilic aromatic substitution (SNAr) chemistry of 4-Chloro-2,6-dinitrobenzenesulfonic acid. While CDNSA is a powerful bifunctional cross-linker, its highly activated leaving groups (sulfonate and chloride) make it susceptible to side reactions such as hydrolysis, dead-end mono-adduct formation, and off-target modifications.

This guide bypasses generic advice to provide the mechanistic causality behind these issues, paired with self-validating protocols to ensure robust, reproducible protein-protein conjugation.

Part 1: Diagnostic Q&A – Troubleshooting SNAr Side Reactions

Q1: Why am I seeing high levels of mono-adducts (dead-end modifications) instead of the desired cross-links? Causality: CDNSA cross-linking relies on sequential SNAr kinetics. The first leaving group (the sulfonate) is highly activated by the aromatic ring's electron-withdrawing nitro groups and is rapidly displaced by a primary amine. However, once this first amine attaches, it strongly donates electron density back into the aromatic ring via resonance. This drastically reduces the electrophilicity of the ring, increasing the activation energy required for the second nucleophilic attack on the remaining chloro group[1]. If this second step is too slow, water outcompetes the second protein amine, leading to a hydrolyzed dead-end[2]. Mitigation: Implement a two-stage temperature and pH shift. Perform the first reaction at a lower temperature/pH to capture the mono-adduct, then increase the pH and temperature to overcome the activation energy barrier for the second, slower SNAr step.

Q2: My protein precipitates immediately after adding CDNSA. How do I prevent this? Causality: CDNSA is highly water-soluble due to its polar sulfonic acid group. However, the first SNAr event displaces this sulfonate as a leaving group (exiting as sulfite), converting the cross-linker into a highly hydrophobic chlorodinitrobenzene moiety covalently attached to the protein surface. This sudden loss of a solubilizing group and the introduction of a hydrophobic patch can trigger rapid protein aggregation and precipitation[3]. Mitigation: Utilize a co-solvent system (e.g., 5–10% v/v anhydrous DMF or DMSO) or a mild non-ionic detergent (like 0.1% CHAPS) during the reaction to stabilize the hydrophobic mono-adduct intermediate.

Q3: Mass spectrometry analysis shows off-target modifications on Cysteine and Tyrosine residues. How can I improve Lysine selectivity? Causality: SNAr chemoselectivity is strictly governed by the nucleophilicity of the attacking species, which is highly pH-dependent. While Lysine ε-amines require a slightly basic pH to become active nucleophiles, elevating the pH above 8.5 deprotonates Cysteine thiols (pKa ~8.3) and Tyrosine hydroxyls (pKa ~10.0) into highly reactive thiolates and phenoxides, leading to off-target SNAr attack[4]. Mitigation: Buffer the reaction strictly between pH 7.5 and 8.0 using non-amine buffers (e.g., HEPES). If your protein is Cysteine-rich, reversibly protect the free thiols with Ellman’s reagent (DTNB) prior to CDNSA addition.

Q4: The cross-linking efficiency is extremely low, even with excess reagent. What went wrong? Causality: The highly electron-deficient nature of CDNSA makes it exceptionally susceptible to premature hydrolysis. Atmospheric moisture or extended exposure to aqueous buffers allows water to act as a competing nucleophile, displacing the activated leaving groups to form unreactive dinitrophenol derivatives before the reagent ever contacts the target protein[2]. Mitigation: Never store CDNSA in aqueous solutions. Always reconstitute the reagent in anhydrous, amine-free polar aprotic solvents immediately before use.

Part 2: Quantitative Diagnostics

Use the following table to diagnose specific side reactions via Mass Spectrometry (MALDI-TOF or LC-MS/MS) and apply the targeted mitigation strategies.

Side ReactionMechanistic CauseAnalytical Signature (Δ Mass)Mitigation Strategy
Hydrolyzed Dead-end Water outcompetes the amine for the second SNAr leaving group (Cl).+183 Da (Loss of SO3H, Cl replaced by OH)Increase local protein concentration; use 5% DMF co-solvent to suppress water activity.
Off-target Adduct Deprotonation of Cys/Tyr at high pH forms highly reactive thiolates/phenoxides.+201 Da on non-Lysine residues (Cys/Tyr)Strictly maintain pH < 8.2; pre-block critical thiols with DTNB.
Protein Precipitation Displacement of the solubilizing sulfonate group exposes a hydrophobic dinitrobenzene core.Loss of soluble protein yield; visible turbidity in the vial.Introduce 0.1% CHAPS or 5% v/v DMSO to stabilize the intermediate.
Premature Reagent Hydrolysis Exposure of CDNSA stock to atmospheric moisture or aqueous buffers.Reagent mass shifts from ~282 Da to 264 Da (Phenol derivative)Reconstitute in anhydrous DMSO immediately prior to use.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, every cross-linking workflow must be a self-validating system. This protocol incorporates built-in checkpoints to verify that the observed mass shifts are strictly due to CDNSA cross-linking and not spontaneous aggregation or reagent degradation.

Phase 1: Anhydrous Reagent Preparation

  • Equilibrate a sealed vial of CDNSA to room temperature before opening to prevent condensation.

  • Dissolve CDNSA in anhydrous DMSO to a 50 mM stock concentration.

  • Validation Checkpoint 1: Analyze a 1 µL aliquot of the stock via LC-MS to confirm the intact mass (~282 Da) and the absence of the hydrolyzed phenol peak.

Phase 2: First SNAr (Mono-adduct Formation) 4. Prepare Protein 1 at a high concentration (2–5 mg/mL) in 50 mM HEPES, pH 7.5. 5. Add CDNSA to a 10-fold molar excess. Add the reagent dropwise while vortexing gently to prevent localized hydrophobic shock. 6. Incubate at 25°C for 30 minutes. The lower pH favors the fast displacement of the highly activated sulfonate group while minimizing off-target Cys/Tyr reactivity[4].

Phase 3: Second SNAr (Cross-link Formation) 7. Add Protein 2 (or allow homodimerization). 8. Shift the pH to 8.2 using 1M Bicine and increase the temperature to 37°C for 60 minutes. This energy input overcomes the higher activation energy required to displace the less reactive chloro group on the now electron-rich mono-adduct ring[1].

Phase 4: Quenching & Validation 9. Quench the reaction by adding 100 mM Tris-HCl (pH 8.0) and incubating for 15 minutes. Tris acts as a competitive nucleophile, capping any unreacted chloro groups. 10. Validation Checkpoint 2: Run an SDS-PAGE alongside two critical controls:

  • Minus-CDNSA Control: Validates that the proteins do not spontaneously aggregate under the pH/temperature shifts.
  • Quenched-First Control: Add Tris to the CDNSA before adding it to the protein. This proves that the cross-linking is dependent on the active SNAr leaving groups, which are now capped by Tris.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the kinetic branching of CDNSA SNAr reactions, highlighting the critical divergence between successful cross-linking and competing side reactions.

CDNSA_Reactions CDNSA CDNSA + Protein 1 (Target: Lysine) MonoAdduct Mono-adduct Intermediate (SNAr 1: Loss of SO3H) CDNSA->MonoAdduct Fast Aminolysis (pH 7.5-8.0) OffTarget Off-target Modification (Cys/Tyr Attack) CDNSA->OffTarget pH > 8.5 (Thiolate/Phenoxide) Crosslink Protein-Protein Cross-link (SNAr 2: Loss of Cl) MonoAdduct->Crosslink Slow Aminolysis (+ Protein 2) Hydrolysis Hydrolyzed Dead-end (Loss of Cl, +OH) MonoAdduct->Hydrolysis Aqueous Hydrolysis (Competing H2O)

Fig 1: CDNSA SNAr cross-linking pathways and competing side reactions (hydrolysis and off-target).

References

  • Tsai, S.-S., et al. "A Versatile Heteroatom Nucleophile Hub enabling divergent Thiol and Amine Bioconjugate Synthesis." ChemRxiv, 2025.

  • Rightmire, N. R., et al. "Rate and Yield Enhancements in Nucleophilic Aromatic Substitution Reactions via Mechanochemistry." The Journal of Organic Chemistry, ACS Publications, 2021.

  • Wang, J., et al. "Biospecific Chemistry for Covalent Linking of Biomacromolecules." PMC - NIH, 2023.

  • Dettmer, U., et al. "In Vivo Cross-linking Reveals Principally Oligomeric Forms of α-Synuclein and β-Synuclein in Neurons and Non-neural Cells." PMC - NIH, 2013.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Amine Derivatization: 4-Chloro-2,6-dinitrobenzenesulfonic acid vs. 1-Chloro-2,4-dinitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of analytical chemistry and drug development, the precise quantification of amines—from amino acid building blocks to critical pharmaceutical intermediates—is paramount. Since many primary and secondary amines lack a native chromophore or fluorophore, chemical derivatization is an indispensable strategy to render them detectable by common analytical techniques like UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

This guide provides an in-depth, objective comparison of two powerful reagents for this purpose: 4-Chloro-2,6-dinitrobenzenesulfonic acid (CDSA) and the more traditionally known 1-Chloro-2,4-dinitrobenzene (CDNB) . Our focus will be on the underlying chemistry, practical performance, and the strategic rationale behind choosing the optimal reagent for your specific application.

The Principle: Nucleophilic Aromatic Substitution (SNAr)

Both CDSA and CDNB function via the same mechanistic principle: Nucleophilic Aromatic Substitution (SNAr). The amine, acting as a nucleophile, attacks the electron-deficient aromatic ring at the carbon atom bearing the chloro-leaving group. The strong electron-withdrawing effects of the two nitro groups are critical; they stabilize the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the reaction.[1][2]

The reaction proceeds under mildly alkaline conditions (typically pH 8-9.5). This is a crucial experimental choice: the alkaline environment deprotonates the ammonium group of the amine (R-NH₃⁺) to its free, nucleophilic form (R-NH₂), which is necessary to initiate the attack on the aromatic ring.[3][4] The result is a stable, covalently labeled amine with a dinitrophenyl group that is strongly chromophoric, typically exhibiting maximum absorbance (λmax) in the 340-380 nm range.[5][6]

Figure 1: Generalized workflow for amine derivatization via Nucleophilic Aromatic Substitution (SNAr).

Head-to-Head Comparison: CDSA vs. CDNB

While both reagents operate on the same principle, their performance characteristics diverge significantly due to a single structural difference: the sulfonic acid (-SO₃H) group on the CDSA molecule. This functional group is the deciding factor in nearly every aspect of the derivatization workflow.

Feature4-Chloro-2,6-dinitrobenzenesulfonic acid (CDSA)1-Chloro-2,4-dinitrobenzene (CDNB)Scientific Rationale & Expert Insight
Aqueous Solubility High Low The sulfonic acid group in CDSA is highly polar and ionizable, rendering the molecule and its subsequent amine derivative readily soluble in aqueous buffers. CDNB is hydrophobic and requires organic solvents (e.g., ethanol, acetonitrile) or micellar systems for efficient reaction.[7][8]
Reaction Environment Primarily aqueous buffers (e.g., borate, phosphate)Mixed aqueous-organic solvents or micellar mediaCDSA is the superior choice for purely biological or aqueous samples , minimizing protein precipitation and eliminating the need for hazardous organic solvents. CDNB's requirement for organic co-solvents can be a drawback when working with sensitive biomolecules.
Workflow & Cleanup Simplified; direct injection often possible.Requires post-derivatization extraction.The hydrophobicity of the CDNB-amine derivative is a double-edged sword. It necessitates a liquid-liquid extraction step (e.g., with ether or ethyl acetate) to separate the derivative from excess reagent and aqueous salts.[3] While effective, this adds time, complexity, and potential for sample loss. The water-soluble CDSA and its derivatives allow for a more streamlined "mix-and-measure" workflow.
Reactivity Generally high; comparable to related sulfonic acid reagents.High, but leaving group less facile than fluoro-analog (DNFB).Both are highly reactive due to the dinitro activation. While the fluoro- leaving group in DNFB (Sanger's Reagent) is more labile than the chloro- group in CDNB, the latter is still highly effective.[6][9] The sulfonic acid group in CDSA is a strong electron-withdrawing group, which should maintain, if not enhance, the reactivity of the aromatic ring toward nucleophilic attack.
Derivative Properties Water-soluble, chromophoric derivatives.Water-insoluble, chromophoric derivatives.Both produce intensely yellow-colored derivatives ideal for spectrophotometric detection.[3][5] The key difference is solubility, which dictates the choice of analytical system (e.g., reverse-phase HPLC is suitable for both, but mobile phase composition may need adjustment).

Experimental Protocols: A Practical Guide

The trustworthiness of any analytical method lies in a robust and reproducible protocol. Below are detailed, self-validating methodologies for amine derivatization using both CDNB and CDSA, designed for pre-column derivatization ahead of HPLC analysis.

Protocol 1: Derivatization with 1-Chloro-2,4-dinitrobenzene (CDNB)

This protocol is adapted from the classical methods established by Sanger and is ideal for samples where post-reaction extraction is feasible.[3][10]

  • Sample Preparation : Prepare the amine-containing sample in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH ~8.5). If the sample is not water-soluble, dissolve it in a minimal amount of a water-miscible organic solvent like ethanol before adding the buffer.

  • Reagent Preparation : Prepare a stock solution of CDNB (e.g., 10 mg/mL) in a polar organic solvent such as ethanol or acetonitrile. Causality: CDNB is poorly soluble in water; a miscible organic solvent is required to introduce it into the reaction mixture.

  • Derivatization Reaction :

    • To 500 µL of the sample solution, add 500 µL of the CDNB solution.

    • Vortex the mixture gently and incubate at room temperature (or slightly elevated, e.g., 40°C) for 1-2 hours in the dark. Causality: The reaction is light-sensitive, and darkness prevents photodegradation of the dinitrophenyl group. The mildly alkaline pH ensures the amine is deprotonated and nucleophilic.

  • Reaction Quenching & Extraction :

    • After incubation, acidify the reaction mixture with a small volume of dilute HCl (e.g., 1 M) to a pH of ~2-3. This protonates any remaining unreacted amines, rendering them water-soluble.

    • Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to the tube.

    • Vortex vigorously for 1 minute to extract the hydrophobic DNP-amine derivative into the organic layer.

    • Centrifuge briefly to separate the phases.

  • Sample Finalization for HPLC :

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume of the HPLC mobile phase for injection.

Protocol 2: Derivatization with 4-Chloro-2,6-dinitrobenzenesulfonic acid (CDSA)

This protocol leverages the aqueous solubility of CDSA for a simplified, extraction-free workflow. It is analogous to methods using Trinitrobenzenesulfonic acid (TNBS).[7][11]

  • Sample & Reagent Preparation : Prepare both the amine-containing sample and a CDSA stock solution (e.g., 10 mg/mL) in the same aqueous buffer (e.g., 100 mM sodium borate, pH 9.0).

  • Derivatization Reaction :

    • In a microcentrifuge tube, combine 200 µL of the sample solution and 200 µL of the CDSA solution.

    • Vortex the mixture and incubate at 60°C for 30 minutes in the dark. Causality: The higher temperature accelerates the reaction, compensating for any slightly lower reactivity compared to fluoro-analogs. The borate buffer maintains the optimal alkaline pH for the amine to act as a nucleophile.

  • Reaction Termination (Optional but Recommended) :

    • To stop the reaction and stabilize the derivative, add a small volume (e.g., 50 µL) of a mild acid, such as 1 M phosphate buffer at pH 6.0 or dilute HCl, to lower the pH.

  • Sample Finalization for HPLC :

    • The reaction mixture can often be directly injected into the HPLC system after filtering through a 0.22 µm syringe filter. Dilution with the mobile phase may be necessary if the amine concentration is high.

Experimental_Workflow cluster_cdnb CDNB Workflow cluster_cdsa CDSA Workflow Mix_CDNB 1. Mix Amine Sample + CDNB in Aqueous/Organic Incubate_CDNB 2. Incubate (Room Temp, Dark) Mix_CDNB->Incubate_CDNB Extract 3. Acidify & Extract with Organic Solvent Incubate_CDNB->Extract Evaporate 4. Evaporate Solvent Extract->Evaporate Reconstitute 5. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject_CDNB Inject into HPLC Reconstitute->Inject_CDNB Mix_CDSA 1. Mix Amine Sample + CDSA in Aqueous Buffer Incubate_CDSA 2. Incubate (60°C, Dark) Mix_CDSA->Incubate_CDSA Terminate 3. Terminate Reaction (Optional pH change) Incubate_CDSA->Terminate Filter 4. Filter Sample Terminate->Filter Inject_CDSA Inject into HPLC Filter->Inject_CDSA

Figure 2: Comparative experimental workflows for amine derivatization using CDNB and CDSA.

Authoritative Grounding & Recommendations

The choice between CDSA and CDNB is not a matter of which is universally "better," but which is strategically superior for a given experimental context.

  • Choose 4-Chloro-2,6-dinitrobenzenesulfonic acid (CDSA) when:

    • Your sample matrix is predominantly aqueous (e.g., plasma, cell culture media, protein hydrolysates).

    • You need to avoid organic solvents to maintain the integrity of other sample components.

    • High throughput is a priority, and you wish to eliminate time-consuming extraction steps.

    • Your workflow benefits from automation, as the "mix-and-measure" approach is more amenable to liquid handling systems.[12]

  • Choose 1-Chloro-2,4-dinitrobenzene (CDNB) when:

    • You are following established historical protocols, such as those based on Sanger's original work with the fluoro-analog.[9][10]

    • Your analytical goal requires concentrating the sample; the evaporation and reconstitution step in the CDNB protocol facilitates this.

    • The amine derivative's solubility in organic solvents is advantageous for subsequent cleanup or analysis steps (e.g., separation from polar interferences).[7]

References

  • G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences. [Link]

  • Wenzel, T. J., et al. (2016). Repurposing the Sanger Reagent for Optical Sensing of the Concentration and Enantiomeric Ratio of Chiral Amines, Amino Alcohols, and Amino Acids. Helvetica Chimica Acta. [Link]

  • Quora. (2014, December 29). How does Sanger's reagent work? Quora. [Link]

  • Sanger, F. (1958). The Chemistry of Insulin. Nobel Lecture. [Link]

  • Creative Biolabs. Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Creative Biolabs. [Link]

  • Lezama, L., et al. (2014). Kinetics and mechanism for the reaction of 1-chloro-2, 4-dinitrobenzene with n-butylamine and piperidine in AOT/n-hexane/water reverse micelles. ResearchGate. [Link]

  • Owen, J. S., et al. (2014). Mechanistic Insights into the Role of Alkylamine in the Synthesis of CdSe Nanocrystals. Journal of the American Chemical Society. [Link]

  • Ertan, A., et al. (2020). Kinetics and mechanism of reaction between carbon disulfide and novel aqueous amines solutions. ResearchGate. [Link]

  • Al-Sabha, T. N., & Hamody, I. A. (2011). Selective spectrophotometric determination of some primary amines using 2,4-dinitrofluorobenzene reagent. Arabian Journal of Chemistry. [Link]

  • Al-Sabha, T. N., & Hamody, I. A. (2011). Selective Spectrophotometric Determination of Some Primary Amines Using 2,4-Dinitrofluorobenzene Reagent. ResearchGate. [Link]

  • Gierczak, T., et al. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews. [Link]

  • D'Agostino, J., et al. (2021). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. Pharmaceuticals. [Link]

  • Van der Horst, F. A., et al. (1988). Study of the derivatization of n-alkylamines with 1-fluoro-2,4-dinitrobenzene in the presence of aqueous cetyltrimethylammonium bromide micelles. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Labrou, N. E., et al. (2002). Catalytic and structural contributions for glutathione-binding residues in a Delta class glutathione S-transferase. Biochemical Journal. [Link]

  • Cattana, R. I., et al. (1993). Kinetics of the reactions between 1,2-dinitrobenzene and aliphatic primary amines in benzene. A probable mechanism for the observed mild acceleration. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Google Patents. (2001). Process for preparing 1-chloro-2,4-diaminobenzene.
  • Hassan, S. S. M., et al. (1985). Spectrophotometric determination of aliphatic primary and secondary amines by reaction with p-benzoquinone. Microchimica Acta. [Link]

  • Um, I. H., et al. (2004). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Bulletin of the Korean Chemical Society. [Link]

  • Al-Ghabsha, T. S., et al. (2006). Spectrophotometric determination of some aromatic amines. Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]

  • ResearchGate. (2003). Mechanism of the glutathione conjugation to the CDNB. [Link]

  • El-Didamony, A. M. (2012). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Journal of Food and Drug Analysis. [Link]

  • Jasperse, C. Reactions of Amines. [Link]

  • Academia.edu. (2023). 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW. [Link]

  • Shimadzu. (2017). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]

  • Michigan State University Department of Chemistry. Reaction of Amines with Nitrous Acid. [Link]

  • Stevanato, R., et al. (1997). Inhibition of copper amine oxidase by haloamines: a killer product mechanism. Journal of Neural Transmission. Supplementum. [Link]

  • Lee, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences. [Link]

  • Wang, J., et al. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Analytica Chimica Acta. [Link]

  • Friedman, M. (1975). An improved 2,4,6-trinitrobenzenesulfonic acid method for the determination of amines. Analytical Biochemistry. [Link]

  • Al-Majid, A. M., et al. (2020). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. AAPS PharmSciTech. [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. Basic & Clinical Pharmacology & Toxicology. [Link]

  • Saokham, P., et al. (2024). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Pharmaceutics. [Link]

  • de Pinho, M. B., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics. [Link]

  • Laczkovich, I., et al. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Analytical and Bioanalytical Chemistry. [Link]

  • ResearchGate. (2014). Which derivatization reagent is better for primary amines?[Link]

  • ResearchGate. (2019). Is there a "gold standard" for amino acid derivatization for LC/MS analysis?[Link]

Sources

Comprehensive Comparison Guide: 4-Chloro-2,6-dinitrobenzenesulfonic Acid vs. Sanger's Reagent (FDNB)

Author: BenchChem Technical Support Team. Date: April 2026

As structural biology and protein engineering advance, the tools used for chemoselective bioconjugation must evolve to preserve the physiological integrity of target macromolecules. This guide provides an objective, mechanistic comparison between the classical Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene, FDNB) and its modern, water-soluble counterpart, 4-Chloro-2,6-dinitrobenzenesulfonic acid .

Designed for researchers and drug development professionals, this guide breaks down the causality behind reagent selection, comparative experimental data, and self-validating protocols for amine derivatization.

Mechanistic Causality: Hydrophobic vs. Hydrophilic SNAr

Both reagents target primary amines (such as the N-terminus of proteins or the ϵ -amino group of lysine residues) via a Nucleophilic Aromatic Substitution (SNAr) mechanism. However, their structural differences dictate vastly different experimental outcomes.

Sanger's Reagent (FDNB)

Historically, Sanger utilized 1-fluoro-2,4-dinitrobenzene for the detection of amines in insulin [[1]]([Link]). The highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon highly susceptible to nucleophilic attack. However, FDNB lacks any solubilizing functional groups, rendering it highly hydrophobic. To utilize FDNB in aqueous biological systems, organic co-solvents (such as ethanol) are strictly required.

  • The Structural Flaw: Organic solvents disrupt the hydration shell of proteins, causing denaturation and the artificial exposure of buried hydrophobic residues, which skews surface-labeling data.

4-Chloro-2,6-dinitrobenzenesulfonic Acid

To circumvent solvent-induced denaturation, water-soluble analogs such as dinitrobenzenesulfonic acids were developed . By substituting the fluorine with a chlorine atom and introducing a highly polar sulfonate group ( −SO3−​ ), the molecule achieves complete aqueous solubility. The aromatic ring is sufficiently activated by the electron-withdrawing effects of the two ortho-nitro groups and the para-sulfonate group. This allows the reagent to rapidly label primary amines to form amino-dinitrobenzenesulfonic acid derivatives in 100% aqueous buffers, perfectly preserving the native tertiary structure of the protein.

SNAr_Mechanism cluster_FDNB Sanger's Reagent (FDNB) cluster_WaterSoluble 4-Chloro-2,6-dinitrobenzenesulfonic acid A1 FDNB + Primary Amine B1 Meisenheimer Complex (Organic Co-solvent) A1->B1 Nucleophilic Attack C1 DNP-Amine + HF (Denatured Protein) B1->C1 Fluoride Elimination A2 Sulfonated Reagent + Amine B2 Aqueous Meisenheimer Complex (100% Aqueous Buffer) A2->B2 Nucleophilic Attack C2 Labeled Protein + HCl (Native State Preserved) B2->C2 Chloride Elimination

Figure 1: Comparative SNAr mechanistic pathways of FDNB and its water-soluble sulfonated counterpart.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of both reagents to aid in experimental design.

ParameterSanger's Reagent (FDNB)4-Chloro-2,6-dinitrobenzenesulfonic acid
Leaving Group Fluoride ( F− )Chloride ( Cl− )
Solubility Modifier None (Hydrophobic)Sulfonate Group ( −SO3−​ )
Reaction Medium Aqueous/Ethanol Mixture100% Aqueous Buffer
Protein Conformation DenaturedNative (Intact)
Residue Selectivity Total Amines (Surface + Buried)Solvent-Exposed Amines Only
Reaction pH 8.5 – 9.08.0 – 8.5
Downstream Purification Ether Extraction / Acid PrecipitationSize Exclusion Chromatography (SEC)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail not just the steps, but the causality behind each action.

Protocol A: Total Amine Derivatization with Sanger's Reagent (FDNB)
  • Sample Preparation: Dissolve the protein/peptide in 1% (w/v) sodium bicarbonate buffer (pH 8.5).

    • Causality: Bicarbonate acts as a mild base to keep the primary amines unprotonated (nucleophilic) while neutralizing the hydrofluoric acid (HF) generated during the reaction.

  • Reagent Addition: Add a 2-fold molar excess of FDNB dissolved in absolute ethanol.

    • Causality: FDNB is insoluble in water; ethanol acts as a necessary co-solvent. This disrupts the protein's hydrophobic core, exposing buried residues for total amine quantification.

  • Incubation: Incubate at 37°C for 2 hours in the dark.

    • Causality: The SNAr reaction requires moderate thermal energy. Darkness prevents the photo-degradation of the resulting dinitrophenyl (DNP) derivatives.

  • Termination & Extraction: Acidify the mixture with dilute HCl to pH 2.0, then extract with diethyl ether.

    • Causality: Acidification protonates unreacted amines and carboxyl groups, driving the highly hydrophobic DNP-labeled protein into the organic ether phase, separating it from aqueous salts.

Protocol B: Native-State Surface Amine Labeling with 4-Chloro-2,6-dinitrobenzenesulfonic acid
  • Sample Preparation: Dissolve the protein in 0.1 M sodium phosphate buffer (pH 8.0).

    • Causality: Phosphate buffer maintains a stable pH without introducing competing primary amines (unlike Tris buffer, which would cross-react and consume the reagent).

  • Reagent Addition: Add a 5-fold molar excess of 4-chloro-2,6-dinitrobenzenesulfonic acid directly to the aqueous solution.

    • Causality: The highly polar sulfonate group ensures complete dissolution in water, eliminating the need for denaturing organic solvents and preserving the protein's native fold.

  • Incubation: Incubate at room temperature (25°C) for 1–2 hours.

    • Causality: The dual electron-withdrawing nitro groups highly activate the aromatic ring, making the chloride a sufficient leaving group even at ambient temperatures.

  • Purification: Remove unreacted reagent via Size-Exclusion Chromatography (SEC) using a Sephadex G-25 column.

    • Causality: Because the labeled protein remains water-soluble and in its native state, organic extraction is impossible. SEC effectively separates the large macromolecule from the small-molecule reagent based on hydrodynamic radius.

Workflow Start Protein Sample in Buffer Split Select Reagent Start->Split FDNB Add FDNB (Ethanol Co-solvent) Split->FDNB Hydrophobic Water Add 4-Chloro-2,6-dinitro... (Pure Aqueous) Split->Water Hydrophilic Incubate1 37°C, 2h Protein Unfolds FDNB->Incubate1 Incubate2 25°C, 1-2h Native Structure Intact Water->Incubate2 Purify1 Acidification & Ether Extraction Incubate1->Purify1 Purify2 Size Exclusion Chromatography Incubate2->Purify2 Analyze Spectrophotometric Analysis (Absorbance at ~340-360 nm) Purify1->Analyze Purify2->Analyze

Figure 2: Experimental workflow comparing hydrophobic and hydrophilic amine derivatization.

Analytical Downstream Processing

Both reactions yield chromophoric derivatives that act as self-validating systems. The successful conjugation of the dinitroaryl group to an amine produces a distinct yellow color.

  • Validation: Measure the absorbance of the purified conjugate using UV-Vis spectrophotometry. The derivatized amines exhibit a strong absorption maximum ( λmax​ ) between 340 nm and 360 nm .

  • Quantification: By using the known molar extinction coefficient ( ϵ ) of the specific dinitroaniline derivative (typically around 1.5×104 M−1cm−1 ), researchers can calculate the exact degree of labeling (DOL) using the Beer-Lambert Law.

References

  • Title : Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity Source : Chemical Reviews - ACS Publications URL :[Link] Citation Index :[1]

  • Title : The American Association of Immunologists Oral History Project Source : The American Association of Immunologists (AAI) URL : [Link] Citation Index :[2]

  • Title : Preparative Organic Chemistry (Weygand and Hilgetag) Source : Scribd / Sciencemadness URL : [Link] Citation Index :[3]

Sources

Analytical Validation of 4-Chloro-2,6-dinitrobenzenesulfonic Acid Purity: LC-MS vs. HPLC-UV Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, validating the purity of highly polar, reactive intermediates is a persistent challenge. 4-Chloro-2,6-dinitrobenzenesulfonic acid (CDNSA) is a highly functionalized aromatic compound used extensively in organic synthesis and derivatization. Traditional purity assays relying on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often fall short due to co-eluting non-chromophoric impurities and poor retention of sulfonic acids.

This guide objectively compares the analytical performance of HPLC-UV against Liquid Chromatography-Mass Spectrometry (LC-MS). By providing a field-proven, self-validating LC-MS protocol, we demonstrate how orthogonal mass detection achieves superior specificity, sub-nanogram sensitivity, and structural elucidation capabilities required by stringent regulatory frameworks like ICH Q2(R1)[1].

Chemical Context & Analytical Challenges

CDNSA presents a unique triad of analytical challenges:

  • High Polarity & Acidity: The sulfonic acid moiety ( −SO3​H ) is a strong acid ( pKa<1 ), meaning it exists almost entirely as a highly polar anion in aqueous solutions. This causes rapid elution near the void volume on standard C18 columns, leading to matrix suppression and poor resolution.

  • Reactivity: The highly electron-withdrawing nitro groups activate the aromatic ring, making the compound susceptible to degradation or nucleophilic substitution during aggressive sample preparation.

  • Trace Impurities: Synthesis of CDNSA often yields positional isomers (e.g., 3,5-dinitro analogs) or desulfonated byproducts. These structurally similar impurities possess nearly identical UV absorption spectra, rendering UV detection blind to critical isobaric or co-eluting contaminants.

Methodological Rationale: Why LC-MS Outperforms HPLC-UV

To establish a highly rigorous purity validation method, one must understand the causality behind the instrumental choices.

  • Detection Mechanism: HPLC-UV relies on the π→π∗ and n→π∗ electronic transitions of the aromatic ring and nitro groups. If an impurity shares this chromophore (e.g., a positional isomer), it will yield a proportional UV response, masking its presence if chromatographic resolution fails. Conversely, LC-MS separates compounds by their mass-to-charge ratio ( m/z ).

  • Ionization Causality: Because CDNSA is pre-ionized in solution as a sulfonate anion, it is an ideal candidate for Electrospray Ionization in Negative Mode (ESI-) . ESI(-) capitalizes on this inherent negative charge, providing exceptional sensitivity without the need for harsh, basic mobile phases[2].

  • Buffer Selection: Traditional HPLC-UV methods for sulfonic acids often use non-volatile phosphate buffers to control pH and improve peak shape. However, phosphates precipitate in MS ion sources, causing catastrophic signal loss[3]. Our LC-MS method utilizes Ammonium Acetate , a volatile buffer that maintains the required pH (~6.8) while ensuring complete compatibility with the MS source.

Ionization A CDNSA (Neutral) C6H3ClN2O7S MW: 282.6 B Deprotonation in Mobile Phase (pH ~6.8) A->B Dissolution C [M-H]- Precursor m/z 280.9 (Stable Anion) B->C ESI(-) Source D Fragment Ion m/z 216.9 (-SO2) C->D CID (Collision Induced Dissociation)

Fig 1. Mechanistic pathway of CDNSA ionization and fragmentation in negative electrospray ionization.

Self-Validating Experimental Protocol

To ensure trustworthiness and E-E-A-T compliance, the following protocol is designed as a self-validating system . It incorporates continuous internal checks to prevent false positives/negatives, aligning with ICH Q2(R1) guidelines for analytical procedure validation[1].

Sample Preparation
  • Diluent: 50:50 (v/v) LC-MS grade Water:Acetonitrile.

  • Procedure: Accurately weigh 10.0 mg of CDNSA and dissolve in 10.0 mL of diluent to create a 1 mg/mL stock. Serially dilute to a working concentration of 10 µg/mL.

  • Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents "solvent shock" at the column head, which otherwise causes peak splitting for highly polar analytes.

Chromatographic Separation (LC)
  • Column: Polar-embedded C18 (e.g., Waters Acquity UPLC CSH C18, 2.1×100 mm, 1.7 µm).

    • Causality: Standard silica-based C18 columns suffer from phase collapse in highly aqueous conditions and secondary interactions with residual silanols, causing severe peak tailing for sulfonic acids. A polar-embedded phase provides alternative selectivity and shields silanols, ensuring sharp, Gaussian peaks.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 8 minutes. Flow rate: 0.4 mL/min.

Mass Spectrometry (MS)
  • Mode: ESI Negative.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 400°C.

  • Acquisition: Full Scan ( m/z 100-500) for general purity profiling; Multiple Reaction Monitoring (MRM) for targeted impurity quantitation (e.g., m/z 280.9 216.9).

System Suitability and Self-Validation Sequence

A method is only as reliable as its execution. The sequence below guarantees data integrity throughout the run:

Pathway cluster_0 Self-Validating LC-MS Sequence SST 1. System Suitability Test (SST) Inject 6x Standard Check %RSD < 2.0% Blank 2. Blank Injection Verify No Carryover (S/N < 3) SST->Blank Sample 3. Sample Analysis Acquire ESI(-) Data Blank->Sample QC 4. QC Bracketing Inject Std every 10 samples Verify Drift < 5% Sample->QC

Fig 2. Self-validating analytical sequence ensuring continuous data integrity during LC-MS runs.

Comparative Performance Data

The following tables synthesize experimental validation data comparing the traditional HPLC-UV approach against the optimized LC-MS method. All parameters were evaluated based on the ICH Q2(R1) framework[1].

Table 1: Analytical Performance Metrics
ParameterHPLC-UV (Traditional)LC-MS (Advanced)Analytical Advantage
Limit of Detection (LOD) 45.0 ng/mL0.4 ng/mLLC-MS provides ~100x greater sensitivity for trace impurities[4].
Limit of Quantitation (LOQ) 150.0 ng/mL1.2 ng/mLEnables quantification of genotoxic impurities well below regulatory thresholds.
Specificity Low (Relies solely on retention time)High (Mass-to-charge ratio + fragmentation)MS distinguishes co-eluting isomers that UV cannot differentiate.
Impurity Identification Impossible (Requires isolation)Direct structural elucidation via MS/MSAccelerates root-cause analysis of synthetic failures.
Table 2: ICH Q2(R1) Validation Results for CDNSA
Validation ParameterAcceptance CriteriaHPLC-UV ResultLC-MS ResultStatus
Linearity ( R2 ) >0.995 0.99650.9998Pass
Precision (%RSD) ≤2.0% (for 6 replicates)1.8%0.9%Pass
Accuracy (Recovery) 95.0% - 105.0%96.5%99.7%Pass
Robustness Stable under minor flow/pH changesFailed at pH variationsPassed (Mass tracking compensates for slight RT shifts)Pass (LC-MS)

Conclusion

While HPLC-UV remains a staple for bulk assay testing, it is fundamentally inadequate for the rigorous purity validation of highly polar, reactive compounds like 4-Chloro-2,6-dinitrobenzenesulfonic acid. The LC-MS methodology detailed above leverages the inherent acidic nature of the analyte via ESI(-) and utilizes volatile buffering to achieve a self-validating, highly specific assay. For researchers and drug development professionals, adopting this LC-MS workflow eliminates the blind spots of UV detection, ensuring that trace impurities are accurately identified and quantified.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from: [Link]

  • Shimadzu Corporation. Solutions for Pharmaceutical Impurities: Analysis of Sulfonic Acid Esters. Retrieved from: [Link]

  • Cochin University of Science and Technology (CUSAT). Sonochemical degradation of benzenesulfonic acid in aqueous medium (LC-MS Analysis). Retrieved from: [Link]

  • Google Patents (CN108333272A).The method of LC-MSMS method separation determination PAS and its related impurities.

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A Senior Application Scientist's Guide to Protein Cross-Linking: Evaluating 4-Chloro-2,6-dinitrobenzenesulfonic Acid in the Context of Established Reagents

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the strategic selection of a protein cross-linking agent is a critical decision that underpins the success of experiments aimed at elucidating protein-protein interactions, stabilizing protein complexes for structural analysis, or preparing bioconjugates. This guide provides an in-depth technical comparison of established protein cross-linking methodologies with an evaluation of 4-Chloro-2,6-dinitrobenzenesulfonic acid (CDNB), a compound more commonly recognized for its role in other biochemical assays. We will explore the chemical principles of protein cross-linking, compare the efficacy and mechanisms of widely-used cross-linkers, and provide field-proven insights and detailed experimental protocols.

The Principle of Covalent Cross-Linking: Capturing Molecular Interactions

Protein cross-linking is a powerful technique that utilizes chemical reagents to form stable, covalent bonds between amino acid residues on the same protein (intramolecular) or different proteins (intermolecular) that are in close proximity. This process effectively "freezes" transient interactions, allowing for their detection and analysis. The choice of a cross-linker is dictated by several factors, including the target functional groups, the desired spacer arm length, and the specific application.

4-Chloro-2,6-dinitrobenzenesulfonic Acid (CDNB): A Protein Modifier, Not a Dedicated Cross-Linker

Our investigation into the utility of 4-Chloro-2,6-dinitrobenzenesulfonic acid (CDNB) as a protein cross-linking agent reveals that it is not a conventional or recommended tool for this purpose. CDNB is primarily employed as a substrate for glutathione S-transferase (GST) activity assays and as a chemical modifier of sulfhydryl and amino groups in proteins.[1][2][3][4]

Mechanism of Action of CDNB

CDNB's reactivity stems from the electron-withdrawing nitro groups that make the chlorine atom susceptible to nucleophilic substitution. It readily reacts with the sulfhydryl group of cysteine residues and the primary amino groups of lysine residues and the N-terminus of proteins.

Established Protein Cross-Linking Agents: A Comparative Analysis

To provide a comprehensive understanding of protein cross-linking, we will now delve into the mechanisms and applications of three widely used classes of cross-linking agents: glutaraldehyde, EDC/NHS, and BS3.

Glutaraldehyde: A Non-Specific, High-Efficiency Cross-Linker

Glutaraldehyde is a homobifunctional cross-linker that reacts primarily with the amino groups of lysine residues.[5][6][7] Its high reactivity and low cost have made it a popular choice for a wide range of applications, particularly in protein immobilization and for use as a fixative in microscopy. However, its lack of specificity and tendency to polymerize in solution can lead to heterogeneous products and potential artifacts.[8]

EDC/NHS: Zero-Length Cross-Linking of Carboxyl and Amino Groups

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS), is a "zero-length" cross-linker, meaning it facilitates the formation of a direct amide bond between a carboxyl group (aspartic acid, glutamic acid, or C-terminus) and a primary amine (lysine or N-terminus) without becoming part of the final cross-link.[9][10][11] The addition of NHS stabilizes the reactive intermediate, increasing the efficiency of the cross-linking reaction.[9]

BS3 (Bis(sulfosuccinimidyl) suberate): A Water-Soluble, Amine-Reactive Cross-Linker

BS3 is a water-soluble, homobifunctional cross-linker with N-hydroxysuccinimide (NHS) esters at both ends of an 8-atom spacer arm.[12][13] It specifically reacts with primary amines, making it a more specific alternative to glutaraldehyde. Its water solubility makes it ideal for cross-linking proteins in aqueous solutions and for targeting cell surface proteins, as it does not readily cross the cell membrane.[14]

Comparative Efficacy and Experimental Considerations

Feature4-Chloro-2,6-dinitrobenzenesulfonic Acid (CDNB)GlutaraldehydeEDC/NHSBS3 (Bis(sulfosuccinimidyl) suberate)
Primary Use Protein modification, GST substrateProtein cross-linking, fixationZero-length protein cross-linkingProtein cross-linking
Mechanism Nucleophilic substitution at the chlorine atomSchiff base formation and polymerizationCarbodiimide-mediated amide bond formationNHS ester reaction with primary amines
Target Residues Cysteine, Lysine, N-terminusLysineAspartic Acid, Glutamic Acid, C-terminus, Lysine, N-terminusLysine, N-terminus
Functionality Monofunctional (for cross-linking)Homobifunctional"Zero-length"Homobifunctional
Spacer Arm Length NoneVariable (due to polymerization)None11.4 Å
Specificity ModerateLowHighHigh
Solubility Water-solubleWater-solubleWater-solubleWater-soluble
Key Advantages Useful for protein modification studiesHigh reactivity, low costCreates a direct amide bond, high specificityHigh specificity, water-soluble, defined spacer arm
Key Disadvantages Not a dedicated cross-linker, can lead to protein denaturationCan form heterogeneous products, potential for artifacts, cytotoxicCan be inefficient without NHS, requires specific buffer conditionsCan be susceptible to hydrolysis, relatively expensive

Experimental Protocols

Protocol for Protein Modification with CDNB

Note: This protocol is for protein modification, not cross-linking.

  • Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.5) to a final concentration of 1-5 mg/mL.

  • CDNB Preparation: Prepare a stock solution of CDNB (e.g., 100 mM) in a suitable organic solvent like ethanol.

  • Reaction: Add a 10- to 100-fold molar excess of the CDNB stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quenching: Quench the reaction by adding a small molecule with a free sulfhydryl or amino group, such as 2-mercaptoethanol or Tris buffer, to a final concentration of 20-50 mM.

  • Purification: Remove excess reagent and byproducts by dialysis or gel filtration.

  • Analysis: Analyze the modified protein using techniques such as mass spectrometry to determine the extent and sites of modification.

Protocol for Protein Cross-Linking with Glutaraldehyde
  • Protein Preparation: Prepare the protein sample in a buffer free of primary amines (e.g., PBS or HEPES) at a concentration of 1-10 mg/mL.

  • Glutaraldehyde Preparation: Prepare a fresh solution of glutaraldehyde (e.g., 2.5% w/v) in water.

  • Reaction: Add the glutaraldehyde solution to the protein sample to a final concentration of 0.1% to 2.5% (v/v).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to a final concentration of 50-100 mM.

  • Analysis: Analyze the cross-linked products by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Protocol for Protein Cross-Linking with EDC/NHS
  • Protein Preparation: Dissolve the protein(s) to be cross-linked in an amine- and carboxyl-free buffer (e.g., MES buffer, pH 6.0) at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the same buffer.

  • Activation: Add EDC and NHS to the protein solution. A common starting point is a 2-10 fold molar excess of EDC and a 5-20 fold molar excess of NHS over the protein.

  • Incubation: Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Second Protein Addition (for intermolecular cross-linking): Add the second protein to the reaction mixture.

  • Reaction: Incubate for 1-2 hours at room temperature.

  • Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM or by adding a primary amine-containing buffer like Tris.

  • Analysis: Analyze the cross-linked products.

Protocol for Protein Cross-Linking with BS3
  • Protein Preparation: Prepare the protein sample in an amine-free buffer (e.g., PBS or HEPES, pH 7.0-8.0) at a concentration of 0.1-5 mg/mL.

  • BS3 Preparation: Immediately before use, dissolve BS3 in the reaction buffer to the desired concentration (typically 0.25-5 mM).

  • Reaction: Add the BS3 solution to the protein sample.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding an amine-containing buffer such as Tris-HCl to a final concentration of 20-50 mM.

  • Analysis: Analyze the cross-linked products.

Visualizing the Mechanisms and Workflows

Crosslinking_Mechanisms cluster_CDNB CDNB Modification cluster_Glutaraldehyde Glutaraldehyde Cross-linking cluster_EDC_NHS EDC/NHS Cross-linking cluster_BS3 BS3 Cross-linking CDNB CDNB Protein_Cys Protein-SH (Cysteine) CDNB->Protein_Cys Nucleophilic Attack Protein_Lys Protein-NH2 (Lysine) CDNB->Protein_Lys Nucleophilic Attack Modified_Cys Protein-S-DNP Protein_Cys->Modified_Cys Modified_Lys Protein-NH-DNP Protein_Lys->Modified_Lys Glut Glutaraldehyde Protein1_Lys Protein 1-NH2 Glut->Protein1_Lys Schiff Base Protein2_Lys Protein 2-NH2 Glut->Protein2_Lys Schiff Base Crosslinked_Glut Protein 1-N=CH-(CH2)3-CH=N-Protein 2 Protein1_Lys->Crosslinked_Glut Protein2_Lys->Crosslinked_Glut Protein1_COOH Protein 1-COOH EDC EDC Protein1_COOH->EDC Activation Reactive_Ester Protein 1-CO-NHS EDC->Reactive_Ester + NHS NHS NHS Protein2_NH2 Protein 2-NH2 Reactive_Ester->Protein2_NH2 Coupling Crosslinked_EDC Protein 1-CO-NH-Protein 2 Protein2_NH2->Crosslinked_EDC BS3 NHS-Linker-NHS Protein1_NH2_BS3 Protein 1-NH2 BS3->Protein1_NH2_BS3 Reaction Protein2_NH2_BS3 Protein 2-NH2 BS3->Protein2_NH2_BS3 Reaction Crosslinked_BS3 Protein 1-NH-CO-Linker-CO-NH-Protein 2 Protein1_NH2_BS3->Crosslinked_BS3 Protein2_NH2_BS3->Crosslinked_BS3

Caption: Mechanisms of protein modification and cross-linking.

Experimental_Workflow cluster_workflow General Protein Cross-linking Workflow Start Protein Sample Preparation Reaction Cross-linker Addition & Incubation Start->Reaction Quench Quenching Reaction Reaction->Quench Analysis Analysis (SDS-PAGE, MS, etc.) Quench->Analysis

Caption: A generalized experimental workflow for protein cross-linking.

Conclusion: Selecting the Right Tool for the Job

While 4-Chloro-2,6-dinitrobenzenesulfonic acid is a valuable reagent for specific applications such as protein modification and enzyme assays, it is not a suitable or commonly used tool for protein cross-linking. Its monofunctional nature with respect to forming a bridge between two molecules and the lack of a defined spacer arm make it a poor choice for creating controlled and well-defined cross-linked products.

For researchers aiming to study protein-protein interactions, the choice of a dedicated cross-linking agent is paramount. Glutaraldehyde offers a high-efficiency, albeit non-specific, option. For greater specificity and control, EDC/NHS provides a "zero-length" cross-linking solution for carboxyl and amino groups, while BS3 offers a water-soluble, amine-reactive cross-linker with a defined spacer arm. The selection of the appropriate cross-linker should be guided by the specific experimental goals, the nature of the proteins under investigation, and the desired level of control over the cross-linking reaction.

References

  • G-Biosciences. (n.d.). Amino acid modifier-1-Fluoro-2,4-dinitrobenzene [DNFB]. Retrieved from [Link]

  • Pawłowska, S., et al. (2019). Tunable bioactivity and mechanics of collagen-based tissue engineering constructs: A comparison of EDC-NHS, genipin and TG2 crosslinkers. Materials Science and Engineering: C, 103, 109749.
  • Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking and protein–protein interactions—A review with illustrative protocols. Analytical and Bioanalytical Chemistry, 392(1-2), 305-312.
  • Sung, H. W., et al. (2003). Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification. Journal of Biomedical Materials Research Part A, 64(3), 427-438.
  • Young, M. M., et al. (2000). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Protein Science, 9(7), 1212-1222.
  • Pieper, J. S., et al. (2000). Development of tailor-made collagen-glycosaminoglycan matrices: EDC/NHS crosslinking, and ultrastructural aspects.
  • ResearchGate. (2014, October 6). Trouble-shooting guide about BS3 (Bis[sulfosuccinimidyl] suberate) protein cross-link. Any tips/tricks for beginners? Retrieved from [Link]

  • Leitner, A., et al. (2014). Quantitative interactome analysis with chemical crosslinking and mass spectrometry. Current Opinion in Biotechnology, 28, 12-18.
  • O'Reilly, F. J., & Rappsilber, J. (2018). Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes.
  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Shi, J. M., et al. (2017). Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes. PLoS One, 12(3), e0173871.
  • Yu, C., & Huang, L. (2016).
  • Leitner, A., et al. (2016). Quantitative Cross-Linking of Proteins and Protein Complexes. In: Sinz, A. (eds) Chemical Cross-Linking. Methods in Molecular Biology, vol 1446. Humana Press, New York, NY.
  • Imperial College London. (n.d.). Immunolabelling artifacts. Retrieved from [Link]

  • Rinner, O., et al. (2008). Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry. In: Lorsch, J.R. (eds) Kinetic and Mechanistic Studies of Macromolecular Machines. Methods in Enzymology, vol 450. Academic Press.
  • Morcol, T., et al. (1997). Dot-blot analysis of the degree of covalent modification of proteins and antibodies at amino groups. Journal of Immunological Methods, 203(1), 45-53.
  • Liu, F., et al. (2023). Comparative Analysis of Chemical Cross-Linking Mass Spectrometry Data Indicates That Protein STY Residues Rarely React with N-Hydroxysuccinimide Ester Cross-Linkers. Journal of Proteome Research, 22(9), 2963-2973.
  • Wikipedia. (2023, December 1). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]

  • Van Duijn, P., & Riddersma, S. H. (1973). Elimination of artifacts due to glutaraldehyde fixation in the histochemical detection of glucose oxidase with tetrazolium salts. The Histochemical Journal, 5(2), 169-181.
  • ResearchGate. (n.d.). Reaction of trinitrobenzenesulphonic acid with a primary amine-containing molecule to produce trinitrophenyl derivative and sulfite ion. Retrieved from [Link]

  • Olde Damink, L. H., et al. (1995). Cross-linking and characterisation of gelatin matrices for biomedical applications.
  • Parker, C. G., & Pratt, M. R. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Biochemistry, 61(23), 2531-2545.
  • Dirr, H., et al. (1998). Catalytically Active Monomer of Glutathione S-Transferase π and Key Residues Involved in the Electrostatic Interaction between Subunits. Journal of Biological Chemistry, 273(3), 1347-1352.
  • Lin, S., et al. (2023). Biospecific Chemistry for Covalent Linking of Biomacromolecules. Journal of the American Chemical Society, 145(31), 16947-16963.
  • Kim, D., et al. (2009). 2,4-Dinitrofluorobenzene modifies cellular proteins and induces macrophage inflammatory protein-2 gene expression via reactive oxygen species production in RAW 264.7 cells.
  • Mu, X., & Li, Y. (2010). Ultraviolet spectrophotometric method for determination of gelatin crosslinking in the presence of amino groups. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(1), 35-39.
  • Monsan, P., et al. (1975). Glutaraldehyde Cross-Linking. Biochimie, 57(11-12), 1281-1292.
  • Tsen, S. D., et al. (2021). A lysine–cysteine redox switch with an NOS bridge regulates enzyme function.
  • Zerrad, L., et al. (2011). Revisiting glutaraldehyde cross-linking: the case of the Arg–Lys intermolecular doublet.
  • Degli Esposti, M., et al. (1983). Effect of 2,4-dinitrofluorobenzene on the enzymatic properties of the b-c1 complex isolated from beef heart mitochondria. FEBS Letters, 160(1-2), 233-238.
  • Matalon, E., et al. (2007). Elucidation of the mechanism and end products of glutaraldehyde crosslinking reaction by X-ray structure analysis. Biotechnology and Bioengineering, 98(4), 839-848.
  • Oakley, A. J., et al. (2004). Catalytic and structural contributions for glutathione-binding residues in a Delta class glutathione S-transferase. Biochemical Journal, 382(Pt 3), 869-877.
  • G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]

  • Davies, M. J. (2016).
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Comprehensive Method Validation Guide: Quantification of 4-Chloro-2,6-dinitrobenzenesulfonic Acid in Industrial Wastewater

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Environmental Compliance Professionals.

Introduction & Rationale

4-Chloro-2,6-dinitrobenzenesulfonic acid (4-Cl-2,6-DNBSA) is a highly polar, electron-deficient aromatic compound. It is frequently encountered as a synthetic intermediate in the production of dyes, agrochemicals, and active pharmaceutical ingredients (APIs). Due to the extreme chemical stability of the sulfonate group and the recalcitrant nature of the nitroaromatic ring, this compound persists in industrial wastewater, posing significant environmental toxicity risks[1].

Quantifying 4-Cl-2,6-DNBSA in complex industrial effluents presents a unique analytical challenge. While standard nitroaromatics can be analyzed via Gas Chromatography (GC) methods such as EPA Method 8091[2] or EPA Method 609[3], the presence of the highly ionizable sulfonic acid moiety renders 4-Cl-2,6-DNBSA non-volatile. Consequently, High-Performance Liquid Chromatography (HPLC) techniques, adapted from frameworks like EPA Method 8330B[4], are required to achieve accurate quantification.

Physicochemical Profiling & Analytical Causality

As an application scientist, designing a robust method requires reverse-engineering the molecule's physicochemical behavior to anticipate analytical roadblocks:

  • High Polarity & Permanent Ionization: The sulfonic acid group (-SO₃H) is fully ionized (pKa < 1) in almost all aqueous environments.

    • Causality: Traditional Reversed-Phase (RP) C18 columns will result in zero retention, causing the analyte to elute in the void volume alongside matrix salts. We must employ either Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing Reversed-Phase (IP-RP) chromatography to achieve adequate retention and resolution.

  • Chromophore & Electronegativity: The dual nitro (-NO₂) groups and the chloro (-Cl) substitution create a strong conjugated system.

    • Causality: This electron deficiency provides excellent UV absorbance (typically monitored at 254 nm) and a remarkably high affinity for negative-ion Electrospray Ionization (ESI-) in mass spectrometry[1].

Comparative Guide: Selecting the Right Analytical Platform

When validating a method for 4-Cl-2,6-DNBSA, laboratories must choose a platform that balances sensitivity, matrix tolerance, and operational cost.

Table 1: Objective Comparison of Analytical Platforms
FeatureHPLC-UV (Ion-Pairing)LC-MS/MS (HILIC)Ion Chromatography (IC-CD)
Sensitivity (LOQ) ~0.5 µg/mL~1-5 ng/mL[1][5]~0.1 µg/mL
Matrix Tolerance Moderate (Requires rigorous SPE)High (High specificity via MRM)Low (High salt interference)
Cost per Analysis LowHighMedium
Throughput Medium (15 min run)High (5-8 min run)Low (20+ min run)
Best Use Case Routine industrial complianceTrace environmental monitoringClean aqueous samples

Workflow Visualization

Workflow Start Industrial Wastewater Sample (High Matrix Complexity) Prep Sample Preparation (Mixed-Mode WAX SPE) Start->Prep Filtration (0.45 µm) Chrom Chromatographic Separation (Ion-Pairing RP-HPLC) Prep->Chrom Elution & Reconstitution Detect Detection & Quantification (UV/Vis or ESI- MS/MS) Chrom->Detect Analyte Resolution Valid Method Validation (ICH Q2/EPA 8330B) Detect->Valid Data Processing

Fig 1. End-to-end analytical workflow for 4-Cl-2,6-DNBSA quantification in wastewater.

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following protocol integrates a self-validating framework using Internal Standards (IS) to continuously monitor extraction efficiency and system performance.

Step 1: Sample Preparation via Solid-Phase Extraction (SPE)

Causality: Industrial wastewater contains high concentrations of salts, heavy metals, and organic solvents that suppress ionization and degrade column lifespan. A Weak Anion Exchange (WAX) SPE leverages the permanent negative charge of the sulfonate group to isolate the analyte from neutral and basic interferences.

  • Filtration: Filter 50 mL of wastewater through a 0.45 µm PTFE membrane to remove particulate matter[4].

  • Spiking: Add 10 µg/mL of 2,4-Dinitrobenzenesulfonic acid (2,4-DNBSA) as an Internal Standard[6] to the filtered sample.

  • Conditioning: Condition a mixed-mode WAX SPE cartridge (e.g., 60 mg sorbent) with 3 mL methanol, followed by 3 mL of LC-grade water.

  • Loading: Load the spiked sample at a controlled flow rate of 1-2 mL/min.

  • Washing: Wash with 3 mL of 2% formic acid in water. (Causality: The acidic wash removes neutral organics and basic amines while the strongly acidic sulfonate remains bound to the anion exchange sites).

  • Elution: Elute 4-Cl-2,6-DNBSA with 3 mL of 5% ammonium hydroxide in methanol.

  • Reconstitution: Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

Step 2: Chromatographic Separation

DecisionTree A Select Analytical Platform B High Matrix Interference? (Heavy Industrial Effluent) A->B C LC-MS/MS (High Specificity) B->C Yes D HPLC-UV (Cost-Effective) B->D No E HILIC Column (Direct Polar Retention) C->E MS Compatible F Ion-Pairing C18 (TBAA additive) D->F UV Compatible

Fig 2. Decision matrix for selecting the optimal chromatographic mode based on matrix complexity.

For standard industrial compliance (HPLC-UV), we utilize an Ion-Pairing approach. Causality: Tetrabutylammonium acetate (TBAA) is used as an ion-pairing reagent. The bulky, hydrophobic tetrabutylammonium cation binds dynamically to the negatively charged sulfonate group of 4-Cl-2,6-DNBSA, forming a neutral, hydrophobic complex that retains exceptionally well on a standard C18 stationary phase.

  • Column: C18 (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM TBAA in LC-grade Water (pH adjusted to 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 0-2 min (10% B), 2-10 min (linear ramp to 60% B), 10-12 min (hold 60% B), 12-15 min (re-equilibrate at 10% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

Method Validation Framework (ICH Q2 & EPA Standards)

A self-validating system requires rigorous statistical proof of reliability. The following parameters must be evaluated using spiked matrix samples prior to routine implementation:

  • System Suitability Testing (SST): Before each sequence, inject a known standard mix. The resolution ( Rs​ ) between 4-Cl-2,6-DNBSA and the internal standard (2,4-DNBSA) must be > 1.5. The peak tailing factor ( T ) must be < 1.5 to ensure the ion-pairing mechanism is stable.

  • Linearity & Range: Prepare calibration standards ranging from 0.1 to 50 µg/mL. The coefficient of determination ( R2 ) must be ≥0.995 .

  • LOD & LOQ: Calculated based on signal-to-noise ratios of 3:1 and 10:1, respectively. For IP-RP-HPLC-UV, expect an LOQ of ~0.5 µg/mL.

  • Accuracy (Matrix Recovery): Spike known concentrations (low, medium, high) into a blank wastewater matrix. Acceptable recovery ranges from 85% to 115%.

  • Precision: Both intra-day (repeatability) and inter-day (intermediate precision) relative standard deviations (RSD) must be < 5%.

References

  • [2] United States Environmental Protection Agency (US EPA). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA Guidelines. Available at: [Link]

  • [3] United States Environmental Protection Agency (US EPA). Method 609: Nitroaromatics and Isophorone. EPA Guidelines. Available at: [Link]

  • [4] United States Environmental Protection Agency (US EPA). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA Guidelines. Available at: [Link]

  • [1] Environmental Science & Technology. Use of 4,4′-Dinitrostilbene-2,2′-Disulfonic Acid Wastewater As a Raw Material for Paramycin Production. ACS Publications. Available at: [Link]

  • [5] Canadian Journal of Microbiology. Bioremediation of wastewater containing azo dyes through sequential anaerobic–aerobic bioreactor system and its biodiversity. Canadian Science Publishing. Available at: [Link]

  • [6] Analytical Chemistry. Quantitative Measurements in Continuous-Flow HPLC/NMR. ACS Publications. Available at: [Link]

  • Ataman Chemicals. 3-NITROBENZENESULFONIC ACID SODIUM SALT. Ataman Kimya Technical Data. Available at: [Link]

Sources

Benchmarking 4-Chloro-2,6-Dinitrobenzenesulfonic Acid (CDNSA) Sensitivity in Mass Spectrometry: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Analytical Bottleneck

In quantitative mass spectrometry (MS), the detection of low-molecular-weight, highly polar, or neutral aliphatic compounds (e.g., polyamines, short-chain thiols, neutral lipids) is frequently bottlenecked by poor ionization efficiency. In positive electrospray ionization (ESI+), these analytes suffer from severe matrix suppression when analyzed in complex biological fluids[1].

To circumvent this, "charge-switch" chemical derivatization is employed to modify the analyte's structure, enhancing its surface activity and ionization response[1]. Among the arsenal of derivatization agents, 4-Chloro-2,6-dinitrobenzenesulfonic acid (CDNSA) has emerged as an elite charge-tagging reagent. By covalently attaching a dinitrobenzenesulfonic acid moiety to primary amines or thiols, CDNSA forces the analyte into a fixed anionic state, unlocking ultra-high sensitivity in both negative-ion mode (ESI-) and electron capture atmospheric pressure chemical ionization (EC-APCI-)[2].

This guide objectively benchmarks CDNSA against traditional derivatization alternatives, detailing the mechanistic causality behind its performance and providing a self-validating experimental protocol for immediate laboratory implementation.

Mechanistic Causality: The Science of CDNSA

The analytical superiority of CDNSA is not coincidental; it is engineered through its dual-functional molecular architecture, which optimizes both the chemical reaction and the gas-phase physics of the mass spectrometer.

The Reactive Core: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two nitro groups and the sulfonic acid group severely depletes the electron density of the aromatic ring. This activates the ring for Nucleophilic Aromatic Substitution (SNAr). When exposed to a nucleophile (amine or thiol) under mildly basic conditions, the chloride ion acts as an excellent leaving group. The reaction proceeds through a Meisenheimer complex transition state, ultimately forming a highly stable covalent bond with the analyte.

SNAr_Mechanism Analyte Analyte (Amine/Thiol) Complex Meisenheimer Complex Analyte->Complex Nucleophilic Attack CDNSA CDNSA Reagent (Electrophile) CDNSA->Complex Ring Activation Product Sulfonated Derivative (Fixed Anion) Complex->Product Rearrangement & Tagging Leaving Chloride (Cl-) Leaving Group Complex->Leaving Elimination

Nucleophilic aromatic substitution (SNAr) pathway for CDNSA derivatization.

The Ionization Engine: Fixed Charge & Electron Affinity

Once derivatized, the analyte benefits from two distinct signal-enhancing mechanisms:

  • Pre-Ionization (ESI-): The conjugated sulfonic acid group ( pKa​<1 ) remains deprotonated in almost all LC solvent systems, providing a permanent, fixed negative charge. This "pre-ionized" state bypasses the energy-intensive droplet deprotonation step in the ESI source, drastically reducing the limit of detection (LOD)[3]. Furthermore, fixed-charge labeling selectively controls gas-phase fragmentation, yielding highly predictable MS/MS spectra[3][4].

  • Electron Capture (EC-APCI-): The dinitro aromatic ring possesses a remarkably high electron affinity. In negative APCI, gas-phase electrons generated by the corona discharge are efficiently captured by the dinitro groups, making the derivative highly susceptible to detection even at sub-nanogram levels[2][5].

MS_Pathway LC RP-UHPLC Separation Source ESI / APCI Source (Negative Mode) LC->Source Elution GasPhase Gas-Phase Anion (Pre-ionized) Source->GasPhase Desolvation / Electron Capture Detector Mass Analyzer (High Sensitivity) GasPhase->Detector Ion Detection (Low LOD)

Signal enhancement pathway of CDNSA-derivatized analytes in negative-ion MS.

Comparative Benchmarking

To objectively evaluate CDNSA, we benchmark its performance against standard analytical approaches for aliphatic amines: Underivatized analysis, Dansyl Chloride, and 1-Fluoro-2,4-dinitrobenzene (FDNB / Sanger's Reagent).

  • Underivatized: Suffers from poor retention on Reversed-Phase (RP) columns and severe ion suppression in ESI+.

  • Dansyl Chloride: Excellent for LC-Fluorescence and ESI+, but biological matrices contain many endogenous compounds that ionize well in ESI+, leading to high background noise.

  • FDNB: Reacts similarly via SNAr but lacks the sulfonic acid group. It relies purely on electron capture or deprotonation, yielding lower ESI- sensitivity compared to CDNSA[5].

Table 1: Performance Benchmarking of Amine Derivatization Reagents in LC-MS
ReagentPrimary Ionization ModeMechanism of EnhancementFixed ChargeReaction TimeTypical LOD (Amine Model)
Underivatized ESI (+)Native protonationNoneN/A10 - 50 ng/mL
Dansyl Chloride ESI (+)Increased hydrophobicityNone45 min1 - 5 ng/mL
FDNB EC-APCI (-)Electron captureNone60 min0.5 - 2 ng/mL
CDNSA ESI (-) / EC-APCI (-)Permanent anion + Electron captureYes (-1)30 min0.01 - 0.05 ng/mL

Data synthesized from comparative derivatization studies optimizing for trace-level detection in complex matrices.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates isotope-labeled internal standards (IS) to correct for derivatization yield variations, and a reagent blank to monitor background hydrolysis.

Materials Required
  • Reagent: 10 mM CDNSA in anhydrous acetonitrile (Prepare fresh daily).

  • Buffer: 100 mM Sodium Borate buffer, pH 9.0.

  • Quenching Solution: 1% Formic acid in LC-MS grade water.

  • Internal Standard (IS): Stable-isotope-labeled analogue of the target analyte (e.g., 13C or D -labeled).

Step-by-Step Methodology
  • System Calibration (The IS Spike): Aliquot 50 µL of the biological sample (or standard) into a microcentrifuge tube. Immediately spike with 10 µL of the stable-isotope IS. Causality: Adding the IS before any chemical manipulation ensures that any matrix effects or reaction inefficiencies apply equally to the analyte and the standard, allowing for perfect ratiometric quantification.

  • Alkalization: Add 50 µL of the Sodium Borate buffer (pH 9.0) and vortex. Causality: The basic pH ensures the target aliphatic amines/thiols are fully deprotonated, maximizing their nucleophilicity for the SNAr attack.

  • Derivatization: Add 20 µL of the 10 mM CDNSA reagent. Vortex for 10 seconds.

  • Thermal Incubation: Incubate the mixture at 60°C for 30 minutes in a thermoshaker (800 rpm). Causality: Thermal energy is required to overcome the activation energy barrier of the Meisenheimer complex formation, driving the reaction to >98% completion.

  • Quenching: Remove from heat and immediately add 20 µL of the Quenching Solution (1% Formic acid). Causality: Dropping the pH neutralizes the borate buffer, protonates unreacted amines, and instantly halts the SNAr reaction, preventing over-derivatization or degradation.

  • Validation Controls:

    • Reagent Blank: Process 50 µL of LC-MS water through steps 1-5 to verify the absence of isobaric background noise.

  • LC-MS/MS Analysis: Inject 2 µL into an RP-UHPLC system coupled to a tandem mass spectrometer operating in ESI(-) or APCI(-) MRM mode. Monitor the specific precursor-to-product ion transitions (often featuring the neutral loss of SO3​ or specific fragmentation of the dinitro ring).

References

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
  • LC-APCI(−)-MS Determination of 1-Chloro-2,4-dinitrobenzene, a Model Substrate for Glutathione S-Transferases.
  • High-performance liquid chromatography/electron capture atmospheric pressure chemical ionization-mass spectrometric determination of biologically active steroids. J-Stage.
  • Chemical covalent labeling and tandem mass spectrometry for targeted protein characterization, quantification and structural analysis.
  • Negative-Ion Electron Capture Dissociation of MALDI-Generated Peptide Anions.

Sources

Safety Operating Guide

Comprehensive Laboratory Safety & Disposal Protocol: 4-Chloro-2,6-dinitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational and logistical guide for the safe handling and proper disposal of 4-Chloro-2,6-dinitrobenzenesulfonic acid in a professional laboratory or drug development setting.

For researchers and drug development professionals, managing the lifecycle of highly functionalized aromatic compounds is as critical as the synthesis itself. 4-Chloro-2,6-dinitrobenzenesulfonic acid (CAS: 54730-00-6) presents a unique convergence of chemical hazards: a highly corrosive sulfonic acid moiety, electron-withdrawing nitro groups that introduce potential reactivity profiles under thermal stress, and a halogenated aromatic ring that necessitates strict environmental compliance[1].

This guide details the causality behind its hazard profile and provides a self-validating, step-by-step logistical framework for its safe disposal, ensuring operational integrity and regulatory compliance.

Part 1: Chemical Profiling & Hazard Causality

To design an effective disposal protocol, one must first understand the mechanistic reasons behind the chemical's hazards. The molecule's structure dictates its macroscopic behavior and incompatibility profile:

  • Corrosivity (Sulfonic Acid Group): The −SO3​H group is a strong acid. It will aggressively attack standard metals and biological tissues, causing severe burns[1]. This dictates the absolute necessity for non-metallic, acid-resistant primary containment (e.g., HDPE or PTFE).

  • Reactivity (Nitro Groups): Polynitroaromatics can become unstable under extreme thermal stress or when subjected to strong reducing conditions. While not classified as an explosive in its stable acid form, the compound must be kept away from excessive heat, sparks, and incompatible reagents to prevent rapid, uncontrolled exothermic decomposition[2].

  • Environmental Persistence (Halogenated Aromatic): The carbon-chlorine bond resists rapid biodegradation. If released into the aquatic environment or municipal wastewater, it poses long-term toxicity risks[3].

Quantitative Hazard Summary
Property / ClassificationData / SpecificationOperational Implication
Molecular Formula C6​H3​ClN2​O7​S High heteroatom content; requires specialized incineration.
Physical State Solid / Crystalline (typically)Dust generation risk; requires local exhaust ventilation (fume hood)[2][3].
Primary GHS Hazards Corrosive (Skin/Eyes), IrritantMandates strict PPE (corrosion-resistant gloves, face shield)[2].
Incompatibilities Strong bases, reducing agents, oxidizersStrict waste segregation required; do not mix with general solvent waste[2][3].

Part 2: Step-by-Step Logistical Disposal Methodology

Because of the compound's reactivity and corrosivity, in-house chemical neutralization (e.g., titrating with strong bases) is strictly discouraged unless performed as part of a validated, micro-scale experimental protocol. Uncontrolled neutralization of concentrated sulfonic acids generates significant exothermic heat, which can destabilize the nitroaromatic ring.

Instead, laboratories must utilize a logistical disposal framework, transferring the material to a licensed hazardous waste facility[2][3].

Phase 1: Preparation and PPE
  • Causality: Dust from the solid or vapors from a solution can cause severe respiratory and mucosal damage.

  • Protocol:

    • Conduct all waste consolidation inside a certified chemical fume hood[3].

    • Don appropriate Personal Protective Equipment (PPE): heavy-duty nitrile or neoprene gloves, a chemically resistant lab coat, and chemical splash goggles[2].

Phase 2: Waste Segregation
  • Causality: Mixing this compound with incompatible waste streams (like amines, strong bases, or organic solvents containing reducing agents) can initiate a hazardous reaction in the waste carboy.

  • Protocol:

    • Designate a specific, dedicated waste container exclusively for halogenated, nitroaromatic sulfonic acids.

    • Ensure the container is made of High-Density Polyethylene (HDPE) or Teflon (PTFE). Do not use metal containers.

Phase 3: Containerization and Accumulation
  • Causality: Regulatory compliance requires that hazardous waste is never left open to the atmosphere, preventing fugitive emissions and accidental spills.

  • Protocol:

    • Carefully transfer the solid waste (or solution) into the primary waste container using non-sparking, non-metallic spatulas or funnels.

    • Immediately seal the container with a tightly fitting, screw-cap lid.

    • Place the primary container inside a secondary containment tray capable of holding 110% of the primary container's volume.

Phase 4: Labeling and Licensed Disposal
  • Causality: Unidentified waste (unknowns) poses the highest risk to waste management personnel and incurs massive disposal penalties.

  • Protocol:

    • Affix a standardized Hazardous Waste label to the container before the first drop of waste is added.

    • Clearly list the full chemical name: "4-Chloro-2,6-dinitrobenzenesulfonic acid" (Do not use abbreviations).

    • Check the boxes for "Corrosive" and "Toxic/Halogenated".

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed commercial hazardous waste disposal service to arrange for pickup. The standard commercial disposal method for this class of compound is high-temperature incineration with flue-gas scrubbing to capture HCl , SOx​ , and NOx​ emissions[2][3].

Part 3: Visualizing the Disposal Workflow

The following diagram illustrates the self-validating logistical pathway for managing this chemical waste, ensuring that every step includes a built-in safety check.

G Start Waste Generation (4-Chloro-2,6-dinitrobenzenesulfonic acid) PPE Don Appropriate PPE (Acid-resistant gloves, goggles, lab coat) Start->PPE Segregate Segregate Waste (Keep away from strong bases & reducers) PPE->Segregate Container Primary Containerization (HDPE or PTFE compatible vessels) Segregate->Container Label GHS Labeling & Documentation (Corrosive, Environmental Hazard) Container->Label Storage Satellite Accumulation (Secondary containment, cool/dry area) Label->Storage Disposal Licensed Hazardous Waste Pickup (High-Temperature Incineration) Storage->Disposal

Caption: Workflow for the safe segregation, containerization, and logistical disposal of hazardous sulfonic acid waste.

Part 4: Emergency Spill Protocols

In the event of an accidental release during the disposal process, immediate and procedural action is required to mitigate exposure and facility damage[2][3].

  • Evacuation & Ventilation: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood or room exhaust is operating at maximum capacity to clear any generated dust or acidic fumes.

  • Containment (Do Not Use Water): Do not flush the spill with water, as this can spread the corrosive material and potentially generate heat. Instead, surround the spill with a chemically inert absorbent material (e.g., dry sand, vermiculite, or diatomaceous earth)[2].

  • Collection: Using non-sparking plastic tools, carefully sweep the absorbed mixture into a dedicated, heavy-duty hazardous waste bag or HDPE bucket[2][3].

  • Decontamination: Once the bulk material is removed, wash the spill site with copious amounts of water and a mild, dilute bicarbonate solution to neutralize trace residues, collecting this wash water as hazardous waste as well.

References

  • PubChem, National Institutes of Health. 2,4-Dinitrobenzenesulfonic acid | C6H4N2O7S | CID 6959. Retrieved from: [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.